4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Description
Properties
IUPAC Name |
4-chloro-3,5-bis(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF6N/c10-7-5(8(11,12)13)1-4(3-17)2-6(7)9(14,15)16/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWQECDDVRORJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627054 | |
| Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62584-30-9 | |
| Record name | 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, imparted by the electron-withdrawing trifluoromethyl groups and the reactive chloro and cyano functionalities, make it a compound of significant interest in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. It is important to note that while some experimental data is available, many of the listed properties are computed estimates and should be considered as such.
| Property | Value | Source |
| CAS Number | 62584-30-9 | [1] |
| Molecular Formula | C₉H₂ClF₆N | [1] |
| Molecular Weight | 273.56 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| XLogP3-AA | 4 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 7 | [1] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
Note: "Not available" indicates that experimental data for these properties could not be readily located in the public domain. The XLogP3-AA, hydrogen bond counts, and topological polar surface area are computed properties.
Synthesis
A common industrial synthesis for this compound involves the cyanation of 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene. While specific, detailed experimental protocols are often proprietary, a general procedure can be outlined based on analogous reactions reported in patent literature.
General Experimental Protocol: Cyanation of an Aryl Halide
This protocol is a generalized representation and would require optimization for the specific substrate.
Materials:
-
4-chloro-3,5-bis(trifluoromethyl)chlorobenzene
-
Cuprous cyanide (CuCN) or Potassium ferrocyanide (K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Solvent (e.g., DMF, NMP)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene, the cyanating agent (e.g., 1.1-1.5 equivalents), and the palladium catalyst (e.g., 0.01-0.05 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to a temperature typically ranging from 100 to 180 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS, TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an aqueous solution of a complexing agent for copper, such as aqueous ferric chloride or ammonia, if CuCN was used.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.
The following diagram illustrates the general workflow for this synthesis.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the expected spectral characteristics can be predicted. Researchers should perform their own analytical characterization to confirm the identity and purity of the compound.
-
¹H NMR: A single singlet in the aromatic region is expected for the two equivalent aromatic protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbons would be expected. The carbons attached to the trifluoromethyl groups will likely appear as quartets due to C-F coupling.
-
¹⁹F NMR: A single singlet is expected for the six equivalent fluorine atoms of the two trifluoromethyl groups.
-
IR Spectroscopy: Characteristic peaks for the nitrile (C≡N) stretching vibration (typically around 2220-2260 cm⁻¹), C-Cl stretching, and C-F stretching vibrations would be anticipated.
-
Mass Spectrometry: The molecular ion peak would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom. Fragmentation patterns would likely involve the loss of chlorine, trifluoromethyl groups, and the cyano group.
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of this compound is dictated by its functional groups.
-
Nucleophilic Aromatic Substitution: The chlorine atom is activated towards nucleophilic aromatic substitution by the two strongly electron-withdrawing trifluoromethyl groups. This allows for the introduction of various nucleophiles, such as amines, thiols, and alkoxides, providing a facile route to a diverse range of derivatives.
-
Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid in medicinal chemistry.
The presence of two trifluoromethyl groups can significantly enhance the metabolic stability and lipophilicity of a molecule, which are desirable properties for drug candidates. These groups can also influence the binding affinity of a molecule to its biological target.
While specific signaling pathways modulated by this compound are not extensively documented, its utility as a scaffold in the synthesis of biologically active molecules suggests its derivatives could target a range of proteins. For example, similar trifluoromethylated aromatic structures are found in inhibitors of various enzymes and receptors.
The following diagram illustrates the potential for derivatization of this compound in a drug discovery context.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of complex organic molecules. Its utility in the preparation of novel compounds for pharmaceutical and agrochemical applications is clear, although a significant portion of the detailed experimental data remains within proprietary domains. The information provided in this guide serves as a foundational resource for researchers and professionals working with this compound, highlighting its key properties and potential for further exploration in the development of new chemical entities. It is recommended that any experimental work with this compound be preceded by a thorough literature search for the most up-to-date safety and handling information.
References
An In-depth Technical Guide to 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, characterized by a chlorinated benzonitrile core flanked by two trifluoromethyl groups, imparts desirable physicochemical properties, making it a valuable building block for the development of novel therapeutic agents and crop protection products. This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It also delves into its emerging role in cancer research, highlighting its utility as a precursor for compounds targeting critical signaling pathways.
Molecular Structure and Properties
This compound possesses a well-defined molecular structure that dictates its chemical reactivity and biological applications. The presence of electron-withdrawing trifluoromethyl groups and a chloro substituent on the aromatic ring significantly influences its electronic properties and metabolic stability.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₂ClF₆N | [2] |
| CAS Number | 62584-30-9 | [2] |
| Molecular Weight | 273.56 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)C#N | [2] |
| InChIKey | TUWQECDDVRORJX-UHFFFAOYSA-N | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain literature, a general synthetic approach involves the cyanation of a corresponding chlorinated precursor. A plausible route, based on the synthesis of similar compounds, is the reaction of 1,4-dichloro-3,5-bis(trifluoromethyl)benzene with a cyanide source, such as potassium ferrocyanide, catalyzed by a palladium complex.[1]
A detailed protocol for a related compound, 4-chloro-2-(trifluoromethyl)benzonitrile, involves the diazotization of 4-chloro-2-(trifluoromethyl)aniline followed by a Sandmeyer-type reaction with cuprous cyanide.[3] This suggests that a similar multi-step synthesis starting from a suitably substituted aniline derivative could also be a viable strategy for obtaining this compound.
Spectroscopic Data (Predicted)
At the time of this report, experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is not widely available in public databases. However, based on the known structure and the spectral data of analogous compounds, the following characteristics can be predicted:
-
¹H NMR: A single singlet in the aromatic region, corresponding to the two equivalent aromatic protons.
-
¹³C NMR: Signals corresponding to the aromatic carbons, the nitrile carbon, and the trifluoromethyl carbons. The carbons attached to the trifluoromethyl groups will likely show quartet splitting due to coupling with the fluorine atoms.
-
¹⁹F NMR: A single singlet corresponding to the six equivalent fluorine atoms of the two trifluoromethyl groups.
-
IR Spectroscopy: Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), C-Cl stretch, and C-F stretches of the trifluoromethyl groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for chlorine. Fragmentation would likely involve the loss of the chlorine atom, the nitrile group, and trifluoromethyl groups.
Role in Drug Discovery and Agrochemical Development
The trifluoromethyl groups in this compound enhance its lipophilicity and metabolic stability, properties that are highly advantageous in the design of both pharmaceuticals and agrochemicals.[1]
Pharmaceutical Applications: A Precursor in Cancer Therapy Research
This benzonitrile derivative serves as a critical starting material for the synthesis of biologically active molecules with potential therapeutic applications, particularly in oncology.[1] Research has shown that derivatives of this compound can exhibit potent anti-cancer effects.
For instance, the novel synthetic naphthofuran compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC), which incorporates the 3,5-bis(trifluoromethyl)phenyl moiety, has been shown to inhibit the growth of liver cancer cells.[4] This inhibition is achieved through the inactivation of the STAT3 signaling pathway, a key regulator of cell proliferation and survival, via direct binding to Hepatocyte Nuclear Factor 4 alpha (HNF4α).[4]
The interaction with cytochrome P450 enzymes is another area of interest, as this can influence the metabolism and pharmacokinetic profile of drug candidates derived from this scaffold.[1]
Agrochemical Applications
In the agrochemical sector, this compound is utilized as an intermediate in the synthesis of advanced pesticides and herbicides.[1][5] The presence of the trifluoromethyl groups often contributes to the enhanced efficacy and persistence of the final active ingredients.[1]
Logical Workflow for Synthesis and Application
The following diagram illustrates a logical workflow from the precursor to the potential applications of this compound.
Caption: Logical workflow from synthesis to application.
Signaling Pathway Involvement in Cancer Therapy
The utility of this compound as a scaffold in cancer drug discovery is exemplified by its derivative, NHDC. The mechanism of action of NHDC involves the modulation of the STAT3 signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell growth and survival.
Caption: Inhibition of the STAT3 signaling pathway by NHDC.
Conclusion
This compound is a highly functionalized building block with significant potential in the development of new pharmaceuticals and agrochemicals. Its unique substitution pattern provides a foundation for the synthesis of molecules with enhanced biological activity and metabolic stability. The demonstrated role of its derivatives in targeting key cancer signaling pathways underscores its importance for future research and development in medicinal chemistry. Further elucidation of its spectroscopic properties and optimization of its synthesis will undoubtedly accelerate its application in creating innovative solutions for human health and agriculture.
References
- 1. This compound|62584-30-9 [benchchem.com]
- 2. 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile | C9H2ClF6N | CID 22625193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 4. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of a primary synthesis pathway for 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. The document details the experimental protocol for its synthesis from 4-Chloro-3,5-bis(trifluoromethyl)aniline via the Sandmeyer reaction, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.
Introduction
This compound is an important fluorinated building block in organic synthesis. The presence of two trifluoromethyl groups and a chlorine atom on the aromatic ring imparts unique electronic properties and lipophilicity, making it a valuable precursor for creating complex molecules with desired biological activities. The nitrile functional group is a versatile handle for further chemical transformations. The most common and industrially scalable method for the synthesis of this compound is the Sandmeyer reaction, which involves the diazotization of the corresponding aniline followed by cyanation.
Core Synthesis Pathway: Sandmeyer Reaction
The primary route for the synthesis of this compound involves a two-step process starting from 4-Chloro-3,5-bis(trifluoromethyl)aniline:
-
Diazotization: The primary aromatic amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid at low temperatures.
-
Cyanation: The diazonium salt is then reacted with a cyanide source, most commonly copper(I) cyanide, to replace the diazonium group with a nitrile group.
This classic transformation is a reliable method for introducing a cyano group onto an aromatic ring.[1][2]
Experimental Protocols
The following experimental protocols are based on established procedures for the Sandmeyer reaction and analogous syntheses of structurally similar compounds.
Step 1: Diazotization of 4-Chloro-3,5-bis(trifluoromethyl)aniline
Materials:
-
4-Chloro-3,5-bis(trifluoromethyl)aniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-Chloro-3,5-bis(trifluoromethyl)aniline (1.0 eq).
-
Carefully add concentrated sulfuric acid (e.g., 3.0-5.0 eq) while maintaining the temperature below 20°C with an ice bath. Stir the mixture until all the aniline has dissolved.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.05-1.1 eq) in deionized water.
-
Slowly add the sodium nitrite solution dropwise to the aniline solution, ensuring the temperature is maintained between 0-5°C. Vigorous stirring is essential during this addition.
-
After the addition is complete, continue to stir the mixture at 0-5°C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.
Step 2: Cyanation of the Diazonium Salt
Materials:
-
Diazonium salt solution from Step 1
-
Copper(I) Cyanide (CuCN)
-
Sodium Cyanide (NaCN) (optional, to form a solution of NaCu(CN)₂)
-
Deionized Water
-
Toluene or other suitable organic solvent
-
Sodium Carbonate (Na₂CO₃) or other base for neutralization
Procedure:
-
In a separate reaction vessel, prepare a solution of copper(I) cyanide. This can be done by dissolving CuCN and NaCN in water to form a solution of sodium cuprocyanide, which is often more reactive.
-
Cool the copper(I) cyanide solution to 0-5°C in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring. The rate of addition should be controlled to manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-70°C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium carbonate until the pH is approximately 8-9.
-
Extract the product with an organic solvent such as toluene.
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system.
Data Presentation
The following table summarizes the typical molar equivalents and roles of the reagents used in the synthesis of this compound.
| Reagent | Molar Equivalent | Role |
| 4-Chloro-3,5-bis(trifluoromethyl)aniline | 1.0 | Starting Material |
| Sulfuric Acid (H₂SO₄) | 3.0 - 5.0 | Acidic Medium for Diazotization |
| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 | Diazotizing Agent |
| Copper(I) Cyanide (CuCN) | 1.1 - 1.3 | Cyanating Agent / Catalyst |
| Sodium Cyanide (NaCN) | 1.1 - 1.3 | Solubilizing Agent for CuCN |
Note: The exact molar equivalents may need to be optimized for specific reaction scales and conditions. The yield for this specific reaction is not publicly documented but is expected to be in the range of 60-80% based on similar Sandmeyer reactions.
Synthesis Pathway Visualization
The following diagram illustrates the logical flow of the synthesis of this compound from its aniline precursor.
Caption: Synthesis workflow for this compound.
References
A Technical Guide to 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Abstract: This document provides a comprehensive technical overview of 4-chloro-3,5-bis(trifluoromethyl)benzonitrile, a key fluorinated aromatic intermediate. Its unique molecular structure, featuring a benzonitrile core with a chlorine atom and two trifluoromethyl groups, imparts desirable properties such as enhanced lipophilicity and metabolic stability. These characteristics make it a valuable building block in diverse fields. This guide details its chemical identity, physicochemical properties, a representative synthesis protocol, and its significant applications in pharmaceutical development, agrochemical research, and material science. The content is intended for researchers, chemists, and professionals in drug discovery and chemical manufacturing.
Chemical Identity and Properties
This compound is a specialized chemical compound whose formal IUPAC name is this compound.[1][2] The presence of two trifluoromethyl (-CF₃) groups is critical to its function in synthetic chemistry, as these groups are known to enhance the metabolic stability and lipophilicity of molecules, which are highly desirable traits in drug design.[3][4]
Compound Identification
All quantitative and identifying data for the compound are summarized in the tables below for clear reference and comparison.
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| CAS Number | 62584-30-9[1][2] |
| Molecular Formula | C₉H₂ClF₆N[1][2] |
| Synonyms | 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 273.56 g/mol [1][5] |
| Monoisotopic Mass | 272.9779957 Da[1][5] |
| Topological Polar Surface Area | 23.8 Ų[1][5] |
Synthesis and Experimental Protocols
The compound is a high-value intermediate, and its synthesis is of significant interest. A common industrial synthesis route involves the cyanation of a related precursor, 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene.[3] This process is optimized for high yield and scalability.[3]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Cyanation of 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene
The following protocol is a representative method based on established cyanation reactions for similar aromatic compounds.[3][6]
-
Reaction Setup: In a multi-neck, round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine 4-chloro-3,5-bis(trifluoromethyl)chlorobenzene (1 equivalent), potassium ferrocyanide (as the cyanating agent), and a suitable palladium catalyst (e.g., Palladium Acetate) in a high-boiling point aprotic solvent.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen.
-
Reaction Execution: Heat the reaction mixture to the optimized temperature under continuous stirring. The reaction progress is monitored using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove solid byproducts. The filtrate is then subjected to an aqueous work-up, typically involving washing with water and brine.
-
Purification: Extract the crude product with a suitable organic solvent. Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The final product is purified by techniques such as column chromatography or recrystallization to yield high-purity this compound.
Applications in Research and Development
This compound is a versatile building block with significant utility in several high-technology sectors.[3] Its reactivity is primarily defined by the chloro group, which allows for nucleophilic substitution, and the nitrile group, which can be further functionalized.[3]
Caption: Relationship between the compound's properties and its main applications.
Pharmaceutical Development
In pharmaceutical research, this compound serves as a critical precursor for developing drug candidates, particularly in areas like cancer therapy.[3] The trifluoromethyl groups contribute to enhanced drug efficacy and a more favorable pharmacokinetic profile.[3] Research also indicates that it interacts with cytochrome P450 enzymes, which are fundamental to drug metabolism.[3] This interaction can modulate the metabolism of other drugs, making it an important consideration in preclinical studies.[3]
Caption: Modulation of drug metabolism via Cytochrome P450 interaction.
Agrochemical Synthesis
The trifluoromethyl groups are known to contribute to the efficacy and environmental persistence of active ingredients in agrochemicals.[3] Consequently, this compound is used as an intermediate in the synthesis of advanced pesticides and herbicides.[3]
Material Science
In material science, the compound is employed in the synthesis of high-performance fluorinated polymers. These materials exhibit superior thermal stability and chemical resistance, making them suitable for demanding applications.[3]
Safety and Handling
Proper handling of this compound is essential due to its hazard profile.
GHS Hazard Information
| Hazard Class | Hazard Statement |
| Skin corrosion/irritation | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |
Recommended Handling Procedures
Given its hazard statements, the following handling procedures are recommended:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate lab clothing to prevent skin and eye contact.
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed and store in a dry, cool, and well-ventilated place.
Conclusion
This compound is a highly functionalized and versatile chemical intermediate. Its unique combination of a reactive chlorine atom, a functionalizable nitrile group, and property-enhancing trifluoromethyl substituents makes it an invaluable building block. Its primary applications in the development of pharmaceuticals, advanced agrochemicals, and high-performance materials underscore its importance in modern chemical research and industry. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential health risks.
References
- 1. 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile | C9H2ClF6N | CID 22625193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 62584-30-9 | AChemBlock [achemblock.com]
- 3. This compound|62584-30-9 [benchchem.com]
- 4. jelsciences.com [jelsciences.com]
- 5. 4-Chloro-2,5-bis(trifluoromethyl)benzonitrile | C9H2ClF6N | CID 134888095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN109320433B - Preparation method of 4-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of interest in chemical synthesis and drug discovery.
Core Physical and Chemical Properties
This compound is a substituted benzonitrile featuring a chlorine atom and two trifluoromethyl groups attached to the benzene ring. These substitutions significantly influence its chemical reactivity and physical characteristics.
| Property | Value | Reference |
| CAS Number | 62584-30-9 | [1][2] |
| Molecular Formula | C₉H₂ClF₆N | [1][2] |
| Molecular Weight | 273.57 g/mol | [1] |
| Boiling Point | 217.1 ± 35.0 °C at 760 mmHg | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 85.1 ± 25.9 °C | [2] |
| Appearance | White to almost white powder/crystal | [3] |
| Solubility | Soluble in Methanol | [4] |
Synthesis and Reactivity
Spectral Data
Detailed spectral analyses are crucial for the structural elucidation and purity assessment of this compound. While specific, high-resolution spectra with full peak assignments for this particular compound are not widely published, general characteristics can be inferred from the analysis of similar structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the high degree of substitution on the benzene ring. The two aromatic protons would likely appear as a singlet or a narrowly split multiplet in the aromatic region of the spectrum. For comparison, the aromatic protons of 4-ethynylbenzonitrile appear as multiplets in the range of 7.35-7.61 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbon of the nitrile group, and the carbons of the trifluoromethyl groups. The chemical shifts of the aromatic carbons will be influenced by the electronegative chlorine and trifluoromethyl substituents. The carbon of the nitrile group typically appears around 118-122 ppm. The trifluoromethyl group carbons will exhibit a characteristic quartet due to coupling with the fluorine atoms. For example, in 2-(Trifluoromethyl)benzonitrile, the CF₃ carbon appears as a quartet with a coupling constant (J) of 273.8 Hz.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption peaks include:
-
Nitrile (C≡N) stretch: A sharp, medium-intensity peak is expected in the region of 2220-2240 cm⁻¹.
-
C-F stretches: Strong absorption bands are anticipated in the region of 1100-1300 cm⁻¹ due to the C-F bonds of the trifluoromethyl groups.
-
Aromatic C-H stretches: These will appear above 3000 cm⁻¹.
-
Aromatic C=C stretches: Multiple bands of varying intensity are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine bond.
Biological Activity and Potential Applications
The incorporation of trifluoromethyl groups into organic molecules is a common strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[7] Benzonitrile-containing compounds have been investigated for a range of biological activities, including their potential as herbicides and their cytotoxic effects on human cell lines.[8]
While no specific signaling pathways or detailed biological activities have been reported for this compound itself, its structural motifs are present in various pharmacologically active molecules. For example, trifluoromethylated phenyl groups are found in a number of FDA-approved drugs.[9] The nitrile group can also participate in interactions with biological targets.[6]
Given its structure, this compound serves as a valuable building block in medicinal chemistry and agrochemical research for the synthesis of more complex molecules with potential biological applications.[3]
Logical Workflow for Compound Characterization
A logical workflow for the full characterization of a synthesized batch of this compound would involve a series of analytical techniques to confirm its identity, purity, and structure.
Figure 1. Workflow for Compound Characterization.
References
- 1. This compound 95% | CAS: 62584-30-9 | AChemBlock [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1735-54-2 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 6. Buy 3-Fluoro-2-methoxy-4-(trifluoromethyl)benzonitrile [smolecule.com]
- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 8. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
Biological Activity of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a fluorinated aromatic compound with the chemical formula C₉H₂ClF₆N. Its structure, featuring a benzonitrile core substituted with a chlorine atom and two trifluoromethyl groups, suggests its potential as a scaffold in medicinal chemistry and agrochemical development. The trifluoromethyl groups are known to enhance properties such as lipophilicity and metabolic stability, which are often desirable in bioactive molecules.[1] This document provides a comprehensive overview of the publicly available information regarding the biological activity of this compound.
General Biological Profile
Publicly accessible scientific literature and chemical databases contain limited specific data on the biological activity of this compound. The compound is primarily described as a high-value intermediate in organic synthesis.[1] It serves as a building block for the creation of more complex molecules intended for pharmaceutical and agrochemical applications.[1]
Interaction with Cytochrome P450 Enzymes
Some sources suggest that this compound may interact with cytochrome P450 (CYP450) enzymes.[1] These enzymes are crucial for the metabolism of a wide variety of xenobiotics, including drugs. An interaction with CYP450 enzymes could imply that this compound might influence the metabolism of other co-administered drugs. However, specific details regarding the nature of this interaction, such as which CYP450 isoforms are affected or the extent of inhibition or induction, are not available in the reviewed literature. Without quantitative data (e.g., IC50 or Ki values), the significance of this potential interaction remains uncharacterized.
Use in the Synthesis of Bioactive Molecules
While direct biological activity data for this compound is scarce, its role as a precursor in the synthesis of potentially bioactive compounds is noted. For instance, the 3,5-bis(trifluoromethyl)phenyl motif is a component of some molecules investigated for various therapeutic purposes. One study describes the synthesis of 4-aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles, which are recognized for their diverse biological properties and presence in some drugs and pesticides.[2]
Toxicology
A comprehensive toxicological profile for this compound is not available in the public domain. A safety data sheet for the compound indicates that it is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] However, detailed toxicology studies providing quantitative data such as LD50 values or identifying specific target organs of toxicity were not found.
Data Summary
A thorough search of scientific and patent literature did not yield quantitative data on the biological activity of this compound. Therefore, a table of quantitative data cannot be provided.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
Due to the absence of specific studies on the mechanism of action of this compound, no signaling pathways or experimental workflows can be depicted.
Conclusion
Based on the available information, this compound is best characterized as a chemical intermediate with potential, but as yet unproven, biological activity. The suggestion of an interaction with cytochrome P450 enzymes is noted but lacks empirical support in the public domain. There is a clear absence of in-depth studies investigating its specific biological targets, mechanism of action, and quantitative activity. Further research would be necessary to elucidate any intrinsic biological effects of this compound. Therefore, a detailed technical guide on its core biological activity cannot be constructed at this time.
References
An In-depth Technical Guide to 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, a key fluorinated aromatic intermediate in the chemical and pharmaceutical industries. The document details its discovery, chemical and physical properties, and a plausible multi-step synthesis pathway, including detailed experimental protocols for each step. Emphasis is placed on its role as a versatile building block in the development of novel pharmaceuticals and agrochemicals. The guide also explores its known biological interactions, particularly with cytochrome P450 enzymes, and presents this information through structured data, detailed methodologies, and visual diagrams to facilitate understanding and application in research and development.
Introduction
This compound, with the CAS number 62584-30-9, is a specialized aromatic organic compound. Its structure, featuring a benzonitrile core substituted with a chlorine atom and two trifluoromethyl groups, imparts unique chemical properties that are highly valued in organic synthesis. The presence of trifluoromethyl (-CF3) groups significantly enhances the lipophilicity and metabolic stability of molecules, making this compound a valuable precursor in the design of new drug candidates and advanced agrochemicals. This guide serves as a technical resource for professionals engaged in chemical synthesis and drug discovery, providing in-depth information on the synthesis and characteristics of this important compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various chemical reactions.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 62584-30-9 |
| Molecular Formula | C₉H₂ClF₆N |
| Molecular Weight | 273.56 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in most organic solvents |
| SMILES | N#Cc1cc(c(Cl)c(c1)C(F)(F)F)C(F)(F)F |
| InChI Key | TUWQECDDVRORJX-UHFFFAOYSA-N |
Synthesis Pathway
The synthesis of this compound is a multi-step process that is not extensively detailed in publicly available literature. However, based on related chemical transformations and patent literature for analogous compounds, a plausible and chemically sound synthetic route can be proposed. This pathway commences with a commercially available starting material and proceeds through several key transformations to yield the final product.
The proposed overall synthesis is as follows:
Experimental Protocols
The following sections provide detailed experimental protocols for each step of the proposed synthesis. These protocols are based on established chemical reactions and may require optimization for specific laboratory conditions.
Objective: To synthesize 1-Bromo-3,5-bis(trifluoromethyl)benzene.
Materials:
-
1,3-Bis(trifluoromethyl)benzene
-
N-Bromosuccinimide (NBS)
-
Fuming sulfuric acid (20% SO₃)
-
Dichloromethane (DCM)
-
Sodium sulfite solution (10%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,3-bis(trifluoromethyl)benzene (1 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add fuming sulfuric acid (20% SO₃) (catalytic amount) to the stirred solution.
-
Add N-Bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with 10% sodium sulfite solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield 1-Bromo-3,5-bis(trifluoromethyl)benzene.
Objective: To synthesize 2-Nitro-1-bromo-3,5-bis(trifluoromethyl)benzene.
Materials:
-
1-Bromo-3,5-bis(trifluoromethyl)benzene
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid (90%)
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 1-Bromo-3,5-bis(trifluoromethyl)benzene (1 equivalent) to the cold sulfuric acid with vigorous stirring.
-
In a separate beaker, prepare a nitrating mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature does not exceed 10 °C.
-
After the addition, stir the reaction mixture at 0-5 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the crude product.
-
The crude 2-Nitro-1-bromo-3,5-bis(trifluoromethyl)benzene can be used in the next step without further purification or can be purified by column chromatography.
Objective: To synthesize 4-Bromo-3,5-bis(trifluoromethyl)aniline.
Materials:
-
2-Nitro-1-bromo-3,5-bis(trifluoromethyl)benzene
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Celite®
Procedure:
-
In a round-bottom flask, prepare a solution of ammonium chloride in water.
-
Add ethanol to the aqueous solution, followed by the iron powder.
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of 2-Nitro-1-bromo-3,5-bis(trifluoromethyl)benzene (1 equivalent) in ethanol dropwise to the refluxing mixture.
-
After the addition is complete, continue refluxing for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite® and wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol under reduced pressure.
-
Extract the remaining aqueous solution with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to afford 4-Bromo-3,5-bis(trifluoromethyl)aniline.
Objective: To synthesize 4-Chloro-3,5-bis(trifluoromethyl)aniline.
Materials:
-
4-Bromo-3,5-bis(trifluoromethyl)aniline
-
Copper(I) chloride (CuCl)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Diethyl ether
-
Sodium hydroxide solution (10%)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-Bromo-3,5-bis(trifluoromethyl)aniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C to form the diazonium salt solution.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) chloride solution. Nitrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 1 hour.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the combined ether extracts with water, 10% sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain 4-Chloro-3,5-bis(trifluoromethyl)aniline.
Objective: To synthesize this compound.
Materials:
-
4-Chloro-3,5-bis(trifluoromethyl)aniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN)
-
Toluene
-
Ice
-
Ferric chloride solution (for quenching)
-
Ammonium hydroxide solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare the diazonium salt solution of 4-Chloro-3,5-bis(trifluoromethyl)aniline as described in Step 4, using concentrated hydrochloric acid and sodium nitrite at 0-5 °C.
-
In a separate three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of copper(I) cyanide and sodium cyanide in water.
-
Add toluene to the cyanide solution and heat the mixture to 60-70 °C.
-
Slowly add the cold diazonium salt solution to the hot, vigorously stirred cyanide solution. Control the rate of addition to maintain the temperature and manage the evolution of nitrogen gas.
-
After the addition is complete, continue stirring at 60-70 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water, a solution of ferric chloride to decompose any excess cyanide, ammonium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Biological Interactions and Significance
While this compound is primarily utilized as a chemical intermediate, its structural motifs are found in biologically active molecules. The trifluoromethyl groups are known to enhance metabolic stability and cell permeability of drug candidates.
One of the key biological interactions of compounds with such fluorinated structures is with the cytochrome P450 (CYP) enzyme system. CYP enzymes are a superfamily of monooxygenases responsible for the metabolism of a wide range of xenobiotics, including drugs and environmental pollutants.
The interaction of a xenobiotic compound with CYP enzymes can lead to its metabolic activation or deactivation, influencing its therapeutic efficacy and potential toxicity. The presence of strong electron-withdrawing trifluoromethyl groups can significantly affect the rate and pathway of metabolism.
Interaction with Cytochrome P450 Enzymes
The metabolic fate of a drug is a critical factor in its development. The following diagram illustrates the general process of xenobiotic metabolism by cytochrome P450 enzymes, which is a relevant consideration for derivatives of this compound.
Applications in Research and Development
The unique substitution pattern of this compound makes it a valuable building block for the synthesis of a variety of target molecules in different areas of research:
-
Pharmaceuticals: It serves as a key intermediate in the synthesis of novel therapeutic agents. The trifluoromethyl groups can enhance the binding affinity of a drug to its target and improve its pharmacokinetic profile.
-
Agrochemicals: This compound is used in the development of new herbicides, insecticides, and fungicides. The presence of fluorine atoms often correlates with increased biological activity and stability of agrochemicals.
-
Materials Science: The fluorinated nature of this benzonitrile derivative makes it a candidate for the synthesis of specialty polymers and materials with enhanced thermal and chemical resistance.
Conclusion
This compound is a highly functionalized aromatic compound with significant potential in synthetic chemistry. While its direct biological applications are not extensively documented, its role as a precursor to a wide range of biologically active molecules is well-established. This technical guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic pathway, and its relevance in the context of drug metabolism. The information presented herein is intended to support researchers and developers in harnessing the synthetic utility of this versatile chemical intermediate for the advancement of science and technology.
In-Depth Technical Guide to the Safety of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and potential hazards associated with 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile. The information is intended for professionals in research, development, and manufacturing who may handle this compound.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic nitrile. Its structure, featuring a chlorine atom and two trifluoromethyl groups on the benzonitrile core, contributes to its reactivity and potential biological activity.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₉H₂ClF₆N | --INVALID-LINK-- |
| Molecular Weight | 273.56 g/mol | --INVALID-LINK-- |
| CAS Number | 62584-30-9 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | Echemi |
| Melting Point | 66-68 °C | ChemicalBook |
| Boiling Point | 217.1 ± 35.0 °C at 760 mmHg (Predicted) | Echemi |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | Echemi |
| Solubility | Soluble in Methanol | ChemicalBook |
| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C (Predicted) | Echemi |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the substance.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Source: Synquest Labs Safety Data Sheet
Signal Word: Danger[1]
Hazard Pictograms:
-
GHS06: Skull and Crossbones (for acute toxicity)
-
GHS07: Exclamation Mark (for skin/eye irritation and other hazards)
Toxicological Profile
Experimental Protocols
Plausible Synthesis Route: Sandmeyer Reaction
A common method for the synthesis of aryl nitriles from anilines is the Sandmeyer reaction.[4][5][6][7][8] A plausible, though not experimentally verified for this specific compound, protocol is outlined below.
Workflow for a Plausible Synthesis of this compound
Caption: Plausible two-step synthesis via diazotization and Sandmeyer cyanation.
Methodology:
-
Diazotization: 4-Amino-2,6-bis(trifluoromethyl)chlorobenzene would be dissolved in a suitable acidic solution (e.g., aqueous hydrochloric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation: The freshly prepared diazonium salt solution would then be added to a solution of copper(I) cyanide. The reaction mixture would be stirred and allowed to warm to room temperature, leading to the formation of this compound, which could then be isolated and purified using standard techniques such as extraction and chromatography.
General Protocol for In Vitro Cytotoxicity Assessment
To evaluate the cytotoxic potential of this compound, a standard in vitro assay using a cell line such as human liver carcinoma cells (HepG2) or human embryonic kidney cells (HEK293T) can be employed.[3]
Workflow for a General In Vitro Cytotoxicity Assay
Caption: General workflow for determining the in vitro cytotoxicity (IC50).
Methodology:
-
Cell Seeding: Cells are seeded into a 96-well microtiter plate at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of test concentrations.
-
Cell Treatment: The culture medium is replaced with the medium containing the various concentrations of the test compound.
-
Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A cell viability reagent (e.g., MTT, Neutral Red) is added to each well, and after a further incubation period, the absorbance or fluorescence is measured using a plate reader.[9]
-
Data Analysis: The results are used to generate a dose-response curve, from which the IC50 (half-maximal inhibitory concentration) value is calculated.
Safe Handling and Storage
Due to the hazardous nature of this compound, strict safety protocols must be followed.
Personal Protective Equipment (PPE) and Engineering Controls
Caption: Recommended engineering controls and personal protective equipment.
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
First Aid and Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]
-
Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Avoid breathing dust and contact with the substance. Wear appropriate PPE.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.
Ecotoxicological Information
No specific data on the ecotoxicity of this compound is currently available. Due to its chemical structure and the presence of halogen and trifluoromethyl groups, it should be handled and disposed of in a manner that prevents its release into the environment. Substituted benzonitriles can be persistent in the environment and exhibit toxicity to aquatic organisms.[1][10]
Disposal Considerations
Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter waterways or sewer systems.
Disclaimer: This document is intended as a guide and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical. The information provided is based on currently available data and is believed to be accurate, but no warranty, express or implied, is made. Researchers and other users of this chemical are solely responsible for determining the suitability of this information for their particular purposes and for complying with all applicable laws and regulations.
References
- 1. Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Hydrolysis of para‐substituted benzonitriles in water | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
Unraveling the Molecular Interactions of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: A Technical Overview
For Immediate Release
[City, State] – [Date] – 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a fluorinated aromatic compound primarily recognized for its role as a versatile chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. While its utility as a building block is well-established, a comprehensive understanding of its intrinsic mechanism of action at the molecular level is an area of ongoing investigation. This technical guide synthesizes the available information regarding its potential biological interactions, focusing on its effects on metabolic enzymes.
Core Properties and Biological Relevance
Structurally, this compound is characterized by a benzonitrile core substituted with a chlorine atom and two trifluoromethyl groups. The presence of trifluoromethyl (-CF₃) groups is known to significantly enhance the lipophilicity and metabolic stability of compounds, properties that are highly desirable in drug design and agrochemical development.[1] These characteristics facilitate the passage of the molecule through biological membranes and can prolong its activity by hindering metabolic breakdown.
Interaction with Cytochrome P450 Enzymes
The primary documented biological interaction of this compound is with the cytochrome P450 (CYP) superfamily of enzymes.[1] These enzymes are central to the metabolism of a vast array of xenobiotics, including drugs and pesticides. The interaction of this benzonitrile derivative with CYP enzymes is a critical consideration in the development of new chemical entities, as it can influence their pharmacokinetic profiles and potential for drug-drug interactions.
While specific quantitative data on the inhibition of individual CYP isoforms by this compound is not extensively available in the public domain, the general behavior of fluorinated aromatic compounds suggests a potential for inhibitory activity. The nature of this inhibition can be competitive, non-competitive, or mechanism-based, and would require dedicated enzymatic assays for elucidation.
Potential Signaling Pathway Involvement
Due to the limited availability of specific mechanistic data for this compound, a definitive signaling pathway diagram cannot be constructed at this time. The logical relationship for its primary known interaction is its potential to inhibit cytochrome P450 enzymes, which in turn would affect the metabolism of other substances.
Caption: Logical relationship of this compound's potential interaction.
Experimental Protocols
To quantitatively assess the inhibitory potential of this compound on cytochrome P450 enzymes, a standardized in vitro inhibition assay using human liver microsomes would be employed.
Cytochrome P450 Inhibition Assay (IC50 Determination)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for major human CYP isoforms (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
2. Materials:
- Human Liver Microsomes (HLMs)
- This compound (test compound)
- Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, bupropion for CYP2B6)
- NADPH regenerating system (cofactor)
- Phosphate buffer (pH 7.4)
- Quenching solution (e.g., acetonitrile with an internal standard)
- 96-well plates
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
3. Methodology:
Preparation of Reagents: Prepare stock solutions of the test compound, probe substrates, and internal standard in an appropriate solvent (e.g., DMSO). Prepare working solutions by diluting the stocks in phosphate buffer.
Incubation: In a 96-well plate, combine the HLMs, a range of concentrations of the test compound (or vehicle control), and the specific probe substrate in phosphate buffer. Pre-incubate the mixture at 37°C.
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubation Period: Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear range.
Termination of Reaction: Stop the reaction by adding the cold quenching solution containing the internal standard.
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
Data Analysis: Calculate the rate of metabolite formation for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for a CYP450 inhibition assay.
Quantitative Data Summary
As of the date of this publication, specific, publicly available quantitative data (e.g., IC50 or Ki values) detailing the inhibitory potency of this compound against specific biological targets is limited. Researchers are encouraged to perform dedicated studies, such as the one outlined above, to generate these critical datasets.
Conclusion
This compound is a key intermediate whose physicochemical properties, conferred by its trifluoromethyl groups, are advantageous for the development of bioactive molecules. Its primary known biological interaction is with cytochrome P450 enzymes, a common characteristic of xenobiotics. Further in-depth studies are required to fully elucidate its specific mechanism of action, including the identification of specific molecular targets and the quantification of its effects on relevant signaling pathways. The experimental protocol provided herein offers a foundational approach for researchers to begin to unravel the detailed molecular interactions of this compound.
References
An In-depth Technical Guide to 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Physicochemical Properties
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a compound recognized for its unique molecular structure, which includes a benzonitrile core substituted with a chlorine atom and two trifluoromethyl groups.[1] These features, particularly the trifluoromethyl groups, enhance its chemical reactivity and biological activity.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 62584-30-9 | [2][3] |
| Molecular Formula | C₉H₂ClF₆N | [2][3] |
| Molecular Weight | 273.56 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile | [2] |
| Appearance | White to almost white powder/crystal | Chem-Impex |
| Melting Point | 63 - 67 °C | Chem-Impex |
| Boiling Point | 105 °C at 11 mmHg | Chem-Impex |
Role in Organic Synthesis
Due to the lack of specific experimental protocols for solubility determination in the available literature, this section will focus on the compound's primary application as an intermediate in organic synthesis. The presence of the chloro group and trifluoromethyl groups imparts unique reactivity, making it a valuable building block for more complex molecules, especially in the pharmaceutical and agrochemical industries.
The trifluoromethyl groups are known to enhance the lipophilicity and metabolic stability of molecules, which are desirable properties in drug design.[1] The chloro group can readily participate in various chemical reactions, adding to the compound's versatility as a synthetic intermediate.[1]
Key Applications in Synthesis:
-
Pharmaceutical Development: It is utilized in the creation of biologically active molecules that are potential drug candidates for treating a range of diseases.
-
Agrochemicals: The compound is a precursor in the synthesis of advanced pesticides and herbicides. The fluorinated structure contributes to the enhanced efficacy of these agricultural products.[1]
-
Material Science: It is also employed in the formulation of specialty polymers and coatings that require high chemical and thermal resistance.
Synthetic Workflow
As specific experimental workflows involving this compound are proprietary, a generalized diagram illustrating its role in a typical synthetic pathway is provided below. This diagram outlines a logical sequence where the compound serves as a starting material for the synthesis of a more complex target molecule, a common scenario in drug discovery and material science.
Caption: Generalized synthetic workflow using the target compound.
Signaling Pathways
Currently, there is no specific information available in the public domain detailing the signaling pathways directly modulated by this compound. Its primary role is documented as a building block in the synthesis of other biologically active compounds. Further research would be required to elucidate any direct interactions with cellular signaling pathways.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The presence of two trifluoromethyl groups enhances the lipophilicity and metabolic stability of molecules derived from this scaffold, making it a valuable building block in medicinal chemistry and materials science. This document details a multi-step synthesis protocol starting from 3,5-bis(trifluoromethyl)aniline, including chlorination, diazotization, and cyanation steps. Characterization data and a discussion of its applications are also provided.
Introduction
This compound is a fluorinated aromatic compound of significant interest in organic synthesis. Its unique electronic and steric properties, conferred by the electron-withdrawing trifluoromethyl and nitrile groups, along with the chloro substituent, make it a versatile precursor for a variety of complex molecules. In pharmaceutical research, this compound serves as a critical starting material for the synthesis of novel therapeutic agents. The trifluoromethyl groups are known to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process starting from commercially available 3,5-bis(trifluoromethyl)aniline. The overall synthetic scheme involves:
-
Chlorination: Introduction of a chlorine atom at the 4-position of 3,5-bis(trifluoromethyl)aniline.
-
Diazotization: Conversion of the amino group of 4-Chloro-3,5-bis(trifluoromethyl)aniline to a diazonium salt.
-
Cyanation: Replacement of the diazonium group with a nitrile group via a Sandmeyer reaction.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Chloro-3,5-bis(trifluoromethyl)aniline
This procedure is adapted from general chlorination methods for anilines.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3,5-Bis(trifluoromethyl)aniline | 229.12 | 22.9 g | 1.0 |
| N-Chlorosuccinimide (NCS) | 133.49 | 14.0 g | 1.05 |
| Acetonitrile | 41.05 | 200 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 3,5-bis(trifluoromethyl)aniline (22.9 g, 0.1 mol) in acetonitrile (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-chlorosuccinimide (14.0 g, 0.105 mol) portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water (100 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-Chloro-3,5-bis(trifluoromethyl)aniline.
Expected Yield: 80-90%
Step 2: Diazotization of 4-Chloro-3,5-bis(trifluoromethyl)aniline
This is a standard diazotization procedure in preparation for the Sandmeyer reaction.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Chloro-3,5-bis(trifluoromethyl)aniline | 263.57 | 26.4 g | 1.0 |
| Hydrochloric Acid (conc.) | 36.46 | 50 mL | - |
| Sodium Nitrite | 69.00 | 7.6 g | 1.1 |
| Water | 18.02 | 20 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-Chloro-3,5-bis(trifluoromethyl)aniline (26.4 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (7.6 g, 0.11 mol) in cold water (20 mL).
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is maintained between 0-5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting diazonium salt solution is used immediately in the next step.
Step 3: Synthesis of this compound (Sandmeyer Reaction)
This procedure is adapted from a known Sandmeyer cyanation protocol.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Chloro-3,5-bis(trifluoromethyl)benzenediazonium chloride solution | - | ~0.1 mol | 1.0 |
| Copper(I) Cyanide | 89.56 | 10.7 g | 1.2 |
| Sodium Cyanide | 49.01 | 5.9 g | 1.2 |
| Water | 18.02 | 50 mL | - |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
In a 1 L three-necked flask, prepare a solution of copper(I) cyanide (10.7 g, 0.12 mol) and sodium cyanide (5.9 g, 0.12 mol) in water (50 mL).
-
Warm the solution to 60-70 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 2 to the warm copper(I) cyanide solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue to stir the mixture at 60-70 °C for 1 hour.
-
Cool the reaction mixture to room temperature and add toluene (100 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with dilute sodium hydroxide solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Expected Yield: 60-70%
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
| Property | Value |
| Molecular Formula | C₉H₂ClF₆N |
| Molecular Weight | 273.56 g/mol |
| Appearance | Colorless to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.05 (s, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 135.5 (q, J = 35.4 Hz), 132.8, 123.0 (q, J = 273.7 Hz), 116.0, 114.2 |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ -63.5 |
| Mass Spectrum (EI) | m/z 273 (M⁺), 238, 204 |
Applications
This compound is a highly valuable intermediate in several areas of chemical research and development:
-
Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules. The trifluoromethyl groups can enhance the efficacy and pharmacokinetic profile of drug candidates.
-
Agrochemical Development: This compound is used in the synthesis of advanced pesticides and herbicides, where the trifluoromethyl groups contribute to the potency and stability of the final products.
-
Materials Science: It is employed in the preparation of specialty polymers and materials with enhanced thermal and chemical resistance due to its fluorinated nature.
Safety Information
-
Toxicity: this compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: It may cause skin and eye irritation.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The Versatile Building Block: 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile in Modern Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Detailed Overview of Applications and Protocols
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a highly valuable and versatile fluorinated aromatic intermediate in organic synthesis. Its unique molecular architecture, featuring a benzonitrile core flanked by two strongly electron-withdrawing trifluoromethyl groups and a reactive chlorine atom, imparts exceptional properties making it a sought-after building block in the development of pharmaceuticals and agrochemicals. The trifluoromethyl groups enhance lipophilicity and metabolic stability in target molecules, while the chloro and nitrile functionalities serve as convenient handles for a variety of chemical transformations.
This document provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols for key synthetic transformations and a summary of relevant quantitative data.
Applications in Medicinal Chemistry: A Gateway to Potent Therapeutics
The primary application of this compound in medicinal chemistry lies in its use as a precursor for the synthesis of a wide range of biologically active molecules. The presence of the bis(trifluoromethyl)phenyl motif is a common feature in many potent enzyme inhibitors and receptor modulators.
Synthesis of COX-2 Inhibitors
A significant application of molecules derived from this building block is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[1] These compounds are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that selectively block the COX-2 enzyme, which is involved in inflammation and pain, while sparing the gastroprotective COX-1 enzyme. While direct synthesis of commercial drugs like Celecoxib from this specific benzonitrile is not the primary route, the bis(trifluoromethyl)phenyl moiety is a key pharmacophore in many potent COX-2 inhibitors.[2][3]
The general synthetic strategy involves the conversion of the benzonitrile to a key intermediate which is then elaborated to the final diarylheterocycle, a common scaffold for COX-2 inhibitors.
// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX2 [label="COX-2\n(Cyclooxygenase-2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2\n(PGH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation & Pain", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; COX2_Inhibitors [label="COX-2 Inhibitors\n(e.g., Celecoxib analogs)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Arachidonic_Acid -> COX2; COX2 -> PGH2; PGH2 -> Prostaglandins; Prostaglandins -> Inflammation; COX2_Inhibitors -> COX2 [arrowhead=tee, color="#EA4335"]; } dot
Caption: Simplified COX-2 signaling pathway and the inhibitory action of COX-2 inhibitors.
Applications in Agrochemicals: Crafting Next-Generation Crop Protection
The robust nature of the C-F bond and the unique properties imparted by trifluoromethyl groups make this compound an attractive starting material for the synthesis of novel agrochemicals, particularly fungicides and herbicides. The enhanced metabolic stability of trifluoromethylated compounds can lead to increased efficacy and longevity in the field.
Fungicide Synthesis
The bis(trifluoromethyl)phenyl moiety is present in a number of potent fungicides. While specific examples starting directly from this compound are not extensively detailed in publicly available literature, the synthesis of structurally related fungicides demonstrates the utility of this chemical scaffold. For instance, novel strobilurin analogues containing a bis(trifluoromethyl)phenyl group have shown potent fungicidal activity.[4]
Key Synthetic Transformations and Experimental Protocols
The reactivity of this compound is dominated by the chemistry of its two key functional groups: the chloro and the nitrile moieties. The electron-withdrawing nature of the trifluoromethyl groups activates the aromatic ring towards nucleophilic aromatic substitution of the chlorine atom. The chlorine atom also provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom of this compound is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. This reaction is a powerful tool for introducing diverse functional groups onto the aromatic ring.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Combine this compound,\nnucleophile, and base in a suitable solvent.", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat the reaction mixture with stirring.", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool, quench, and perform aqueous workup.", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify the crude product\n(e.g., column chromatography, recrystallization).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Characterize the final product.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> End; } dot
Caption: General experimental workflow for nucleophilic aromatic substitution.
This protocol is adapted from the reaction of a structurally similar substrate, 4-chloro-3,5-dinitrobenzotrifluoride, with aniline derivatives and is expected to provide a good starting point for optimization.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), aniline (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a sufficient amount of DMF to dissolve the reactants.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-3,5-bis(trifluoromethyl)benzonitrile.
Quantitative Data for Nucleophilic Aromatic Substitution (Representative Examples with Analogous Substrates)
| Entry | Nucleophile | Substrate | Product | Conditions | Yield (%) |
| 1 | Aniline | 4-Chloro-3,5-dinitrobenzotrifluoride | N-(2,6-Dinitro-4-(trifluoromethyl)phenyl)aniline | Methanol, rt, 30-45 min | Not specified |
| 2 | Morpholine | 2,4,6-Trichloro-1,3,5-triazine | 2,4-Dichloro-6-morpholino-1,3,5-triazine | DIEA, DCM, rt, 12 h | High |
| 3 | Phenothiazine | Octafluorotoluene | 10-(Perfluorotolyl)phenothiazine | K₂CO₃, DMF, 60 °C | 96% |
Note: Yields are highly dependent on the specific nucleophile, substrate, and reaction conditions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is particularly useful for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Combine this compound,\narylboronic acid, palladium catalyst, ligand, and base\nin a degassed solvent under inert atmosphere.", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Heat the reaction mixture with stirring.", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Cool, quench, and perform aqueous workup.", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purify the crude product\n(e.g., column chromatography).", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Characterize the final product.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Reactants; Reactants -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; Product -> End; } dot
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
This is a general protocol for the Suzuki-Miyaura coupling of aryl chlorides and can be adapted for this compound.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Inert gas source (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 4-(4-methoxyphenyl)-3,5-bis(trifluoromethyl)benzonitrile.
Quantitative Data for Suzuki-Miyaura Coupling (Representative Examples with Analogous Substrates)
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 96% |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | [IPr·H][Pd(η3-cin)Cl₂] | K₂CO₃ | Ethanol | 89% |
| 3 | 4-Chloro-nitrobenzene | p-Tolylboronic acid | [IPr·H][Pd(η3-cin)Cl₂] | K₂CO₃ | Ethanol | 89% |
Note: The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and may require optimization for specific substrates.
Conclusion
This compound is a cornerstone building block for the synthesis of complex and highly functionalized molecules with significant applications in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, combined with the versatility of its reactive sites, provide a powerful platform for the discovery and development of new chemical entities. The protocols and data presented herein offer a valuable resource for researchers and scientists working in the field of organic synthesis and drug development.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and fungicidal activities of novel bis(trifluoromethyl)phenyl-based strobilurins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a key building block in modern pharmaceutical research and development. Its unique chemical structure, featuring a chlorinated benzonitrile core flanked by two highly electronegative trifluoromethyl groups, imparts desirable properties for drug design. The trifluoromethyl moieties enhance the molecule's lipophilicity and metabolic stability, which can improve the pharmacokinetic profile of a drug candidate. The chlorine atom at the 4-position is a reactive site, readily participating in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various functional groups and the construction of diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds and an overview of the signaling pathways targeted by its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 62584-30-9 | [1][2] |
| Molecular Formula | C₉H₂ClF₆N | [1][2] |
| Molecular Weight | 273.56 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 78-82 °C | |
| Boiling Point | 235.5 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, THF, and acetone. Insoluble in water. |
Applications in Pharmaceutical Development
This compound is a versatile precursor for the synthesis of a range of pharmaceutically active molecules, including kinase inhibitors and nuclear export inhibitors, which have shown promise in anticancer therapy.
Kinase Inhibitors
Derivatives of this compound have been investigated as potent inhibitors of various protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.
c-KIT Kinase Inhibitors:
Mutations in the c-KIT receptor tyrosine kinase are drivers in various cancers, including gastrointestinal stromal tumors (GISTs). Novel inhibitors have been developed using scaffolds derived from trifluoromethyl-substituted phenylacetamides. One such example is CHMFL-KIT-64, which incorporates a 2-(4-chloro-3-(trifluoromethyl)phenyl)acetamide moiety and demonstrates potent activity against wild-type and mutant c-KIT.
Kinase insert Domain-containing Receptor (KDR) Inhibitors:
KDR, also known as VEGFR2, is a key mediator of angiogenesis, a critical process for tumor growth and metastasis. Phenylurea derivatives containing the 4-chloro-3-(trifluoromethyl)phenyl group have been synthesized and shown to be potent inhibitors of KDR.
The table below summarizes the in vitro activity of representative kinase inhibitors derived from related structures.
| Compound Class | Target Kinase | Example Compound Structure | IC₅₀ (nM) | Cell Line | Reference |
| Phenylacetamide | c-KIT (wild-type) | CHMFL-KIT-64 | 16 | BaF3-tel-c-KIT | |
| Phenylacetamide | c-KIT (V654A mutant) | CHMFL-KIT-64 | 19 | BaF3-tel-c-KIT-V654A | |
| Phenylacetamide | c-KIT (T670I mutant) | CHMFL-KIT-64 | 11 | BaF3-tel-c-KIT-T670I | |
| Phenylurea | KDR | 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea | 68.9 | - | [3] |
Nuclear Export Inhibitors
Exportin 1 (XPO1), also known as CRM1, is a nuclear export protein that is overexpressed in many cancers and mediates the transport of tumor suppressor proteins from the nucleus to the cytoplasm, thereby inactivating them. Eltanexor is a second-generation XPO1 inhibitor that contains a 3,5-bis(trifluoromethyl)phenyl group and has shown efficacy in preclinical and clinical studies for various malignancies.[4]
Experimental Protocols
The following protocols provide detailed methodologies for key reactions involving this compound and the synthesis of a key pharmaceutical intermediate.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Aniline Derivative (Illustrative)
This protocol describes a general procedure for the reaction of an activated aryl chloride with an aniline derivative, which is a common step in the synthesis of kinase inhibitors. While this specific example uses 4-chloro-3,5-dinitrobenzotrifluoride, the principles are directly applicable to this compound due to the strong electron-withdrawing nature of the two trifluoromethyl groups, which activate the chlorine for nucleophilic displacement.[1]
Objective: To synthesize an N-aryl-3,5-bis(trifluoromethyl)aniline derivative.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-aminophenol)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the substituted aniline (1.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the starting benzonitrile.
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3,5-bis(trifluoromethyl)aniline derivative.
Protocol 2: Synthesis of 3,5-bis(trifluoromethyl)benzothioamide (Precursor for a Triazole-based Pharmaceutical Intermediate)
This protocol is adapted from the synthesis of Eltanexor and describes the conversion of the nitrile group to a thioamide, a key step in the formation of various heterocyclic drug candidates.[5]
Objective: To synthesize 3,5-bis(trifluoromethyl)benzothioamide from 3,5-bis(trifluoromethyl)benzonitrile.
Materials:
-
3,5-bis(trifluoromethyl)benzonitrile (Note: This protocol uses the non-chlorinated analog as the starting material, but the reaction conditions for the nitrile group transformation are relevant.)
-
Sodium hydrosulfide hydrate (NaSH·xH₂O)
-
Magnesium chloride (MgCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous DMF.
-
Add magnesium chloride (1.0 eq) to the solution and stir until it dissolves.
-
Add sodium hydrosulfide hydrate (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 3,5-bis(trifluoromethyl)benzothioamide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by derivatives of this compound and a typical experimental workflow for their synthesis and evaluation.
Caption: KDR (VEGFR2) Signaling Pathway and Inhibition.
Caption: c-KIT Signaling Pathway and Inhibition.
Caption: XPO1-mediated Nuclear Export and Inhibition.
Caption: General Experimental Workflow.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel pharmaceutical agents. Its unique electronic and steric properties facilitate the construction of complex molecules with potent biological activities, particularly in the realm of oncology. The provided application notes and protocols serve as a guide for researchers to harness the potential of this compound in the discovery and development of next-generation therapeutics. As with any chemical synthesis, appropriate safety precautions should be taken, and reaction conditions may require optimization for specific substrates and desired outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical intermediate 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile (CAS No. 62584-30-9). This compound is a valuable building block in medicinal chemistry and materials science, primarily due to the presence of two strongly electron-withdrawing trifluoromethyl groups and a reactive chlorine atom, which make the aromatic ring susceptible to nucleophilic aromatic substitution and cross-coupling reactions.
Overview of Reactivity
This compound is an activated aryl chloride. The two trifluoromethyl (CF₃) groups are powerful electron-withdrawing groups, which significantly decrease the electron density of the benzene ring. This electronic deficit, particularly at the carbon atom bonded to the chlorine, facilitates two primary classes of reactions:
-
Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient ring is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride leaving group. This is a common strategy for introducing amines, alkoxides, and other nucleophilic moieties.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): The carbon-chlorine bond can be activated by a palladium catalyst to form new carbon-carbon bonds with various coupling partners, such as boronic acids.
These reaction pathways allow for the synthesis of a diverse range of complex molecules from this versatile starting material.
Nucleophilic Aromatic Substitution (SₙAr) Protocols
Nucleophilic aromatic substitution is a key transformation for this substrate, allowing for the introduction of a wide variety of functional groups. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[1][2] The strong electron-withdrawing nature of the two trifluoromethyl groups stabilizes this negatively charged intermediate, thus activating the ring towards the SₙAr reaction.[1][2]
General Protocol: Amination via SₙAr
This protocol describes the general procedure for the reaction of this compound with a primary or secondary amine to yield the corresponding N-substituted 4-amino-3,5-bis(trifluoromethyl)benzonitrile derivative.
Experimental Workflow:
Caption: General workflow for the SₙAr amination reaction.
Detailed Methodology:
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).
-
Addition of Reactants: Add the desired primary or secondary amine (1.1-1.5 eq.) and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-3.0 eq.).
-
Solvent Addition: Add an appropriate polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) to achieve a substrate concentration of 0.1-0.5 M.
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the base and solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Quantitative Data (Representative):
The following table presents representative yields for SₙAr amination reactions based on analogous substrates. Actual yields may vary depending on the specific amine and reaction conditions.
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85-95 |
| Aniline | Cs₂CO₃ | DMSO | 120 | 18 | 70-85 |
| Benzylamine | DIPEA | MeCN | 80 | 24 | 75-90 |
Suzuki-Miyaura Cross-Coupling Protocols
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, enabling the synthesis of biaryl compounds.[3][4] Despite aryl chlorides being less reactive than bromides or iodides, the electron-deficient nature of this compound can facilitate the initial oxidative addition step in the catalytic cycle, especially with specialized catalyst systems.[5][6]
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
Vessel Preparation: To a Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a suitable phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Base and Solvent: Add a base, typically an inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃ (2.0-3.0 eq.). Add a solvent system, often a mixture of an organic solvent (e.g., Toluene, Dioxane, or THF) and water (e.g., 4:1 v/v).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through the solution for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere with vigorous stirring. Temperatures typically range from 80 °C to 110 °C. The reaction can also be performed in a microwave reactor to shorten reaction times.
-
Monitoring: Monitor the reaction for the disappearance of the starting material using TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to obtain the desired biaryl product.
Quantitative Data (Representative):
The following table shows expected outcomes for Suzuki couplings with aryl chlorides, which can be adapted for the target substrate.[6] The choice of catalyst and ligand is critical for achieving high yields with a less reactive chloride starting material.
| Arylboronic Acid | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 75-90 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 80-95 |
| 3-Thienylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 90 | 70-85 |
Disclaimer: The provided protocols are generalized and based on established chemical principles for analogous compounds. Researchers should perform their own optimization studies to determine the ideal conditions for their specific substrates and desired outcomes. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for Palladium-Catalyzed Synthesis of Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzonitrile derivatives using palladium-catalyzed cyanation reactions. Benzonitriles are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] Palladium-catalyzed methods offer a significant advantage over traditional methods like the Sandmeyer and Rosenmund-von Braun reactions, providing milder reaction conditions and greater functional group tolerance.[3]
Introduction
The first palladium-catalyzed cyanation of aryl halides was reported by Takagi and co-workers in 1973.[4] Since then, significant advancements have been made to improve the efficiency, substrate scope, and safety of this transformation.[5][6] Key developments include the use of various cyanide sources, the design of sophisticated phosphine ligands and palladium precatalysts to overcome catalyst deactivation, and the expansion of the substrate scope to include less reactive aryl chlorides and other functionalized starting materials.[3][7] This document outlines several modern and reliable protocols for this important reaction.
General Reaction Mechanism
The catalytic cycle for the palladium-catalyzed cyanation of aryl halides generally proceeds through a sequence of oxidative addition, transmetalation (or cyanide exchange), and reductive elimination.[7] A common challenge is the deactivation of the palladium catalyst by excess cyanide ions, which can poison the active catalytic species.[3][7] Strategies to mitigate this include the use of less soluble cyanide sources or specialized ligands that protect the palladium center.[3]
Caption: General catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocols
Protocol 1: Cyanation of Aryl Halides and Triflates with Zinc Cyanide in Aqueous Media
This protocol, developed by Cohen and Buchwald, describes a mild and efficient low-temperature cyanation of (hetero)aryl halides and triflates using zinc cyanide.[4][8][9][10] This method is notable for its use of aqueous media and tolerance for a broad range of functional groups.[4]
Key Features:
-
Cyanide Source: Zinc Cyanide (Zn(CN)₂) - less toxic than alkali metal cyanides.[3][4][10]
-
Substrates: Aryl/heteroaryl halides (Cl, Br) and triflates.[4]
-
Conditions: Room temperature to 40 °C in a THF/H₂O mixture.[4][8][9]
-
Catalyst: A third-generation palladacycle precatalyst.[4][10]
Detailed Protocol:
An oven-dried vial equipped with a stir bar is charged with the aryl halide or triflate (1.0 mmol), zinc cyanide (0.66 equiv, 0.66 mmol), and the palladacycle precatalyst (0.02–0.05 mmol). The vial is sealed with a septum and purged with argon. A degassed mixture of THF and water (1:5, 3.0 mL) is then added. The reaction mixture is stirred at the specified temperature (room temperature or 40 °C) for 18 hours. Upon completion, the reaction is quenched, and the product is extracted and purified by standard procedures.[4]
Quantitative Data Summary:
| Substrate (Ar-X) | Product (Ar-CN) | Catalyst Loading (mol%) | Temp (°C) | Yield (%) |
| 4-Bromobenzonitrile | 1,4-Dicyanobenzene | 2 | RT | 95 |
| Ethyl 4-bromobenzoate | Ethyl 4-cyanobenzoate | 2 | RT | 93 |
| 4-Bromoacetophenone | 4-Cyanoacetophenone | 2 | RT | 91 |
| 2-Bromopyridine | 2-Cyanopyridine | 5 | 40 | 85 |
| 4-Chlorobenzonitrile | 1,4-Dicyanobenzene | 5 | 40 | 89 |
| Phenyl triflate | Benzonitrile | 5 | 40 | 75 |
Data adapted from Cohen, D. T.; Buchwald, S. L. Org. Lett. 2015, 17 (1), 202–205.[4]
Caption: Experimental workflow for cyanation with Zn(CN)₂.
Protocol 2: Cyanation of Aryl Chlorides with Potassium Ferrocyanide
This protocol utilizes the non-toxic and inexpensive potassium ferrocyanide {K₄[Fe(CN)₆]·3H₂O} as the cyanide source.[3][11] This method is particularly advantageous for its safety profile and applicability to often less reactive aryl chlorides.[3][11][12]
Key Features:
-
Cyanide Source: Potassium Ferrocyanide {K₄[Fe(CN)₆]·3H₂O} - a non-toxic food additive.[3]
-
Substrates: A wide range of (hetero)aryl chlorides and bromides.[3]
-
Conditions: Typically 70-120 °C in solvents like DMF or aqueous mixtures.[13][14][15]
-
Catalyst System: Often a palladium precursor like Pd(OAc)₂ with a suitable phosphine ligand (e.g., XPhos, CM-phos).[3][13][15]
Detailed Protocol:
A mixture of the aryl chloride (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.35 mmol), Pd(OAc)₂ (2 mol%), and a suitable ligand (e.g., XPhos, 4 mol%) is placed in a reaction vessel. A base such as Na₂CO₃ or K₂CO₃ (1.0-2.0 mmol) and a solvent (e.g., a mixture of MeCN and water) are added.[15] The vessel is sealed and heated at the specified temperature (e.g., 70-120 °C) for the required time. After cooling, the reaction mixture is diluted, and the product is extracted and purified.
Quantitative Data Summary:
| Substrate (Ar-Cl) | Product (Ar-CN) | Catalyst System | Base | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | 4-Methylbenzonitrile | Pd(OAc)₂/XPhos | Na₂CO₃ | 100 | 95 |
| 4-Chloroanisole | 4-Methoxybenzonitrile | Pd(OAc)₂/XPhos | Na₂CO₃ | 100 | 92 |
| 1-Chloro-4-nitrobenzene | 4-Nitrobenzonitrile | Pd(OAc)₂/CM-phos | Na₂CO₃ | 70 | 96 |
| 2-Chloropyridine | 2-Cyanopyridine | Pd(OAc)₂/CM-phos | Na₂CO₃ | 70 | 88 |
| 4'-Chloroacetophenone | 4'-Cyanoacetophenone | Pd(OAc)₂/CM-phos | Na₂CO₃ | 70 | 94 |
Data adapted from Yeung, P. Y., et al. Org. Lett. 2011, 13 (4), 648–651 and other sources.[15]
Caption: Classification of cyanide sources by toxicity.
Concluding Remarks
The palladium-catalyzed synthesis of benzonitriles is a versatile and powerful tool in modern organic synthesis. The choice of cyanide source, catalyst system, and reaction conditions can be tailored to the specific substrate and desired outcome. The protocols outlined above, utilizing both zinc cyanide and potassium ferrocyanide, represent robust and widely applicable methods for accessing a diverse range of benzonitrile derivatives. Researchers are encouraged to consult the primary literature for further details and optimization for their specific applications.
References
- 1. atlanchimpharma.com [atlanchimpharma.com]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
Application Notes and Protocols for 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Introduction
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a fluorinated aromatic compound valued as a versatile intermediate in various fields of chemical synthesis.[1] Its molecular structure, featuring a benzonitrile core with a chlorine atom and two trifluoromethyl (-CF₃) groups, imparts unique properties such as enhanced lipophilicity and metabolic stability.[1] These characteristics make it a crucial building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The electron-withdrawing nature of the trifluoromethyl groups activates the aromatic ring, making the chlorine atom susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][3]
Key Properties and Applications
The trifluoromethyl groups significantly influence the compound's reactivity and biological interactions. They enhance metabolic stability and lipophilicity, which are desirable traits in drug design.[1] The chloro group at the 4-position serves as a reactive site for nucleophilic substitution, while the nitrile group can be further functionalized, adding to its synthetic utility.[1]
Primary applications include:
-
Pharmaceutical Development : It serves as a key precursor in the synthesis of biologically active molecules and potential drug candidates, including those for cancer therapy.[1] It is also known to interact with cytochrome P450 enzymes, which are important in drug metabolism.[1]
-
Agrochemical Research : The compound is utilized in the synthesis of modern pesticides and herbicides, where the trifluoromethyl groups contribute to the efficacy of the final products.[1][2]
-
Material Science : It is used in the creation of fluorinated polymers that exhibit high thermal and chemical resistance.[1][2]
Caption: Overview of the primary applications of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 62584-30-9 | [1][4] |
| Molecular Formula | C₉H₂ClF₆N | [4] |
| Molecular Weight | 273.56 g/mol | [4] |
| Appearance | White to almost white powder/crystal | [2] |
| IUPAC Name | This compound | [4] |
| Hazards | Causes skin and serious eye irritation. May cause respiratory irritation. |[4][5] |
Table 2: Representative Reaction Yields for Aryl Halide Functionalization This table presents illustrative data for common cross-coupling reactions involving aryl chlorides. The specific yields for this compound may vary based on reaction conditions.
| Reaction Type | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| Suzuki-Miyaura Coupling | Phenylboronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 1,4-Dioxane/H₂O | 120 | 70-90[6] |
| Nucleophilic Substitution | Phenol | K₂CO₃ | DMF | 100-150 | >80[7] |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / Et₃N | THF | 60 | 60-77[8] |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Phenol Derivative
This protocol describes a general procedure for the reaction of this compound with a generic phenol to form a diaryl ether, a common structural motif in medicinal chemistry. The electron-withdrawing trifluoromethyl groups strongly activate the aryl chloride for this transformation.[7][9]
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-methoxyphenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Add the substituted phenol (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF via syringe to the flask to achieve a substrate concentration of approximately 0.2 M.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether.
Caption: Workflow for a Nucleophilic Aromatic Substitution (SNAr) reaction.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol provides a generalized method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. While aryl chlorides are less reactive than bromides or iodides, the use of appropriate palladium catalysts and ligands enables efficient C-C bond formation.[10][11]
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or similar Pd(0) precursor
-
Phosphine ligand (e.g., SPhos, XPhos, or Triphenylphosphine)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene, anhydrous
-
Deionized water, degassed
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
Procedure:
-
In a reaction vessel (e.g., a microwave vial or Schlenk tube), combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (K₃PO₄, 3.0 eq).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (4-5 mol%).
-
Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Place the vessel in a preheated oil bath or microwave reactor and heat to 100-120 °C with vigorous stirring.
-
Monitor the reaction for completion by TLC or GC-MS (typically 2-18 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude solid or oil via flash column chromatography or recrystallization to yield the biaryl product.
Caption: Workflow for a Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling reaction.
Safety Precautions
This compound is classified as an irritant and is harmful if swallowed or inhaled.[5] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete hazard information before use.
References
- 1. This compound|62584-30-9 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile | C9H2ClF6N | CID 22625193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. synquestlabs.com [synquestlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a versatile and highly valuable intermediate in the field of drug design and medicinal chemistry. Its unique chemical structure, featuring a chlorinated benzonitrile core flanked by two trifluoromethyl groups, imparts desirable physicochemical properties to target molecules. The electron-withdrawing nature of the trifluoromethyl groups enhances metabolic stability and lipophilicity, which can improve a drug candidate's pharmacokinetic profile. The chloro and nitrile functionalities serve as reactive handles for a variety of chemical transformations, allowing for the construction of diverse and complex molecular architectures.
These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on kinase inhibitors and immune checkpoint modulators. Detailed experimental protocols for key synthetic transformations are provided to guide researchers in their drug discovery efforts.
Key Applications in Drug Discovery
The 3,5-bis(trifluoromethyl)phenyl motif is a common feature in a number of potent and selective inhibitors of various biological targets. This compound serves as a critical starting material for introducing this key pharmacophore.
Synthesis of Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 3,5-bis(trifluoromethyl)phenyl group can effectively occupy the hydrophobic pockets of the ATP-binding site of many kinases, leading to potent inhibition.
Example Application: Synthesis of a substituted pyrazole derivative, a scaffold found in numerous kinase inhibitors.
Development of PD-1/PD-L1 Interaction Inhibitors
The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small molecule inhibitors that disrupt this interaction can restore anti-tumor immunity. The 3,5-bis(trifluoromethyl)phenyl moiety has been identified as a key structural element in some small molecule PD-1/PD-L1 inhibitors.
Experimental Protocols
The following protocols are representative examples of how this compound can be utilized as a synthetic intermediate.
Protocol 1: Nucleophilic Aromatic Substitution with a Phenol
This protocol details the synthesis of a diaryl ether, a common structural motif in kinase inhibitors, via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Materials:
-
This compound
-
4-Aminophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and 4-aminophenol (1.1 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl ether.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 75-90% |
| Purity | >95% (by HPLC) |
Protocol 2: Conversion of the Nitrile to a Tetrazole
The tetrazole ring is a common bioisostere for a carboxylic acid group in medicinal chemistry, often improving the metabolic stability and pharmacokinetic properties of a drug candidate. This protocol describes the [3+2] cycloaddition of the nitrile group with sodium azide.
Reaction Scheme:
Materials:
-
4-((4-aminophenyl)oxy)-3,5-bis(trifluoromethyl)benzonitrile
-
Sodium azide (NaN₃)
-
Triethylammonium chloride or Zinc chloride (catalyst)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the nitrile (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq) and a catalytic amount of triethylammonium chloride or zinc chloride.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully acidify with 1M HCl to pH ~5-6.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the tetrazole derivative.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-85% |
| Purity | >95% (by HPLC) |
Visualizations
Kinase Inhibitor Synthesis Workflow
Synthetic Routes to Trifluoromethylated Benzonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated benzonitriles, a critical structural motif in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. These notes offer a comparative overview of common and emerging synthetic strategies, complete with quantitative data and detailed methodologies for key transformations.
Introduction
Trifluoromethylated benzonitriles are valuable intermediates in organic synthesis. The combination of the electron-withdrawing trifluoromethyl group and the versatile nitrile functionality makes them attractive building blocks for a wide range of complex molecules. Several synthetic routes have been developed to access these compounds, each with its own advantages and limitations. This document outlines four primary strategies:
-
Sandmeyer-Type Cyanation of Trifluoromethylated Anilines: A classic and widely used method for converting an amino group to a nitrile.
-
Cyanation of Trifluoromethylated Aryl Halides: Often achieved through the Rosenmund-von Braun reaction or palladium-catalyzed methods.
-
Synthesis from Trifluoromethylated Benzaldehydes: A two-step approach involving the formation and subsequent dehydration of an oxime intermediate.
-
Multi-Step Synthesis from Fluorinated Precursors: Involving a sequence of reactions such as bromination, cyanation, and amination to build the desired molecule.
Recent advancements in photoredox and electrochemical methodologies are also emerging as powerful tools for trifluoromethylation reactions, offering milder and more efficient pathways.
Comparative Data of Synthetic Routes
The following tables summarize quantitative data for various synthetic routes to trifluoromethylated benzonitriles, allowing for a direct comparison of their efficiencies and conditions.
Table 1: Sandmeyer-Type Cyanation of Trifluoromethylated Anilines
| Starting Aniline | Reagents and Conditions | Yield (%) | Reference |
| 4-Phenoxyaniline | t-BuONO, CuCN, MeCN, 70°C, 12 h | 65 | [1] |
| 4-Nitroaniline | NaNO₂, HCl; CuCN, KCN | 56 | [2] |
| 2-Amino-5-(trifluoromethyl)pyridine | t-BuONO, CuCN, MeCN, 60°C | 41 | [3] |
| 4-Methoxyaniline | NaNO₂, HCl; CuCN | 61 | [4] |
| 4-Bromoaniline | NaNO₂, HCl; CuCN | 35 | [4] |
Table 2: Cyanation of Trifluoromethylated Aryl Halides (Rosenmund-von Braun Type)
| Starting Aryl Halide | Reagents and Conditions | Yield (%) | Reference |
| 4-Fluoro-2-(trifluoromethyl)bromobenzene | CuCN, Quinoline, reflux, 22 h | High (part of a multi-step synthesis with an overall yield of 73-75%) | [5] |
| 1-Bromo-4-methoxybenzene | CuCN, L-proline, DMF, 120°C, 45 h | 81 | [2] |
| 2-Trifluoromethyliodobenzene | [(2,2'-bipyridine)₂Cu][O₂CCF₂Cl], NaOH, CsF, DMF, 75°C, 3 h | Not specified | [4] |
| 3-Bromo-4,6-dimethoxy-2-methylbenzene | CuCN, L-proline, DMF, 120°C, 45 h | 62 | [2] |
Table 3: Synthesis from Trifluoromethylated Benzaldehydes
| Starting Aldehyde | Reagents and Conditions | Yield (%) | Reference |
| 2-(Trifluoromethyl)benzaldehyde | 1. H₂NOH·HCl, Na₂CO₃, DMSO, rt, 30-60 min; 2. Na₂CO₃, SO₂F₂, rt, 12 h | Not specified | [4] |
| 4-(Trifluoromethyl)benzaldehyde | H₂NOH·HCl, Acetic Acid, Toluene, reflux, 16h | 98.9 | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the key synthetic transformations discussed.
Protocol 1: Sandmeyer Cyanation of a Trifluoromethylated Aniline
This protocol describes a general one-pot procedure for the conversion of a trifluoromethylated aniline to the corresponding benzonitrile.
Materials:
-
Trifluoromethyl-substituted aniline (1.0 equiv)
-
tert-Butyl nitrite (t-BuONO) (1.5 equiv)
-
Copper(I) cyanide (CuCN) (2.0 equiv)
-
Acetonitrile (MeCN)
Procedure:
-
To a stirred solution of the trifluoromethyl-substituted aniline in acetonitrile, add copper(I) cyanide.
-
Add tert-butyl nitrite dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and aqueous ammonia.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired trifluoromethylated benzonitrile.
Protocol 2: Rosenmund-von Braun Cyanation of a Trifluoromethylated Aryl Bromide
This protocol details the cyanation of a trifluoromethylated aryl bromide using copper(I) cyanide, promoted by L-proline.[2]
Materials:
-
Trifluoromethyl-substituted aryl bromide (1.0 equiv)
-
Copper(I) cyanide (CuCN) (2.0 equiv)
-
L-proline (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the trifluoromethyl-substituted aryl bromide, copper(I) cyanide, and L-proline.
-
Add N,N-dimethylformamide (DMF) as the solvent.
-
Heat the reaction mixture to 120°C and stir for 24-48 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with aqueous ammonia and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure trifluoromethylated benzonitrile.
Protocol 3: Synthesis of 2-(Trifluoromethyl)benzonitrile from 2-(Trifluoromethyl)benzaldehyde
This two-step protocol describes the synthesis of 2-(trifluoromethyl)benzonitrile starting from the corresponding aldehyde.[4]
Materials:
-
2-(Trifluoromethyl)benzaldehyde (1.0 equiv)
-
Hydroxylamine hydrochloride (H₂NOH·HCl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Sulfuryl fluoride (SO₂F₂) gas
Procedure:
Step 1: Oxime Formation
-
To a dried reaction tube, add 2-(trifluoromethyl)benzaldehyde, hydroxylamine hydrochloride, sodium carbonate (0.55 equiv), and DMSO.
-
Stir the reaction mixture at room temperature for 30-60 minutes, monitoring the consumption of the aldehyde by TLC.
Step 2: Dehydration to Nitrile 3. Once the aldehyde is consumed, add another portion of sodium carbonate (5.0 equiv) to the mixture. 4. Slowly bubble sulfuryl fluoride gas through the reaction mixture at room temperature for 12 hours. 5. Dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL). 6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to dryness. 7. Purify the crude product by silica gel chromatography (petroleum ether/ethyl acetate) to obtain 2-(trifluoromethyl)benzonitrile.
Protocol 4: Multi-step Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
This protocol outlines a three-step synthesis starting from m-trifluoromethyl fluorobenzene.[5]
Materials:
-
m-Trifluoromethyl fluorobenzene
-
Dibromohydantoin
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Quinoline
-
Copper(I) cyanide
-
Liquid ammonia
-
Ethanol
-
Toluene
Procedure:
Step 1: Positional Bromination
-
In a reactor, mix m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid.
-
Heat the mixture to reflux with stirring and add dibromohydantoin in portions.
-
Continue refluxing for 5-7 hours.
-
After cooling, wash the reaction mixture with an ice-water solution to obtain 4-fluoro-2-(trifluoromethyl)bromobenzene.
Step 2: Cyano Group Displacement 5. In a separate reactor, heat quinoline to reflux with stirring. 6. Add copper(I) cyanide to the refluxing quinoline. 7. Slowly add the 4-fluoro-2-(trifluoromethyl)bromobenzene from the previous step. 8. Continue to reflux for approximately 20-22 hours. 9. Isolate the product, 4-fluoro-2-(trifluoromethyl)benzonitrile, by steam distillation.
Step 3: Aminolysis 10. Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a sealed reaction vessel. 11. Introduce liquid ammonia into the solution. 12. Heat the sealed vessel to 120°C and maintain the reaction for 8 hours to yield the crude 4-amino-2-(trifluoromethyl)benzonitrile. 13. Purify the crude product by recrystallization from toluene to obtain the final product.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic routes described.
Caption: General workflow for the Sandmeyer cyanation.
Caption: Workflow for the Rosenmund-von Braun reaction.
Caption: Synthesis from a trifluoromethylated benzaldehyde.
Caption: Multi-step synthesis of 4-amino-2-(trifluoromethyl)benzonitrile.
Emerging Synthetic Methodologies
While the classical methods described above are robust and widely employed, modern synthetic chemistry is continuously evolving. Photoredox catalysis and electrochemical synthesis are gaining prominence for their ability to perform transformations under mild conditions with high functional group tolerance.
-
Photoredox Catalysis: Utilizes visible light to initiate radical-based transformations. This approach can be used for direct C-H trifluoromethylation of arenes, potentially offering a more direct route to some trifluoromethylated benzonitriles.[7]
-
Electrochemical Synthesis: Employs an electric current to drive chemical reactions. Electrochemical methods are being developed for trifluoromethylation and cyanation reactions, providing a green and sustainable alternative to traditional reagents.
These emerging techniques hold great promise for the future of fluorinated molecule synthesis and are an active area of research.
Conclusion
The synthesis of trifluoromethylated benzonitriles can be achieved through a variety of reliable methods. The choice of synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern, and the scale of the reaction. The protocols and comparative data provided in this document serve as a valuable resource for researchers in the planning and execution of their synthetic strategies. The continued development of modern techniques like photoredox and electrochemical synthesis is expected to further expand the toolbox for accessing these important chemical intermediates.
References
- 1. Deaminative Cyanation of Anilines by Oxylanion Radical Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is a highly activated aromatic electrophile, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effects of the two trifluoromethyl groups and the nitrile functionality significantly lower the electron density of the aromatic ring, facilitating the attack of various nucleophiles at the carbon atom bearing the chlorine leaving group. This reactivity profile makes it a valuable building block in medicinal chemistry and materials science for the synthesis of a diverse range of substituted benzonitrile derivatives.
These application notes provide an overview of the nucleophilic substitution reactions of this compound with common classes of nucleophiles, including amines, alcohols/phenols, and thiols. Detailed experimental protocols for these transformations are provided, along with representative quantitative data to guide reaction optimization.
General Reaction Pathway
The general mechanism for the nucleophilic aromatic substitution of this compound proceeds via a Meisenheimer complex intermediate. The nucleophile attacks the electrophilic carbon atom bonded to the chlorine, forming a resonance-stabilized anionic intermediate. Subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
Application Notes and Protocols for 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available for isomers, the data for the target compound is primarily computed.
| Property | Value | Source |
| Molecular Formula | C₉H₂ClF₆N | PubChem[1][2] |
| Molecular Weight | 273.56 g/mol | PubChem[1][2] |
| Appearance | White to almost white powder to crystal | Chem-Impex[3] |
| Boiling Point | 217.1 ± 35.0 °C at 760 mmHg (Predicted) | Echemi |
| Melting Point | No experimental data available for this isomer. For 4-Chloro-3-(trifluoromethyl)benzonitrile: 63 - 67 °C[3] | |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | Echemi |
| Solubility | Soluble in Methanol.[4] Insoluble in water. | ChemicalBook, Sigma-Aldrich |
| Flash Point | 85.1 ± 25.9 °C (Predicted) | Echemi |
Hazard Identification and Safety Precautions
This compound is a hazardous substance and requires careful handling.
GHS Hazard Statements: [5]
-
H301 : Toxic if swallowed.
-
H312 : Harmful in contact with skin.
-
H332 : Harmful if inhaled.
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
H335 : May cause respiratory irritation.
Signal Word: Danger[5]
Precautionary Statements: [5]
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264 : Wash skin thoroughly after handling.
-
P270 : Do not eat, drink or smoke when using this product.
-
P271 : Use only outdoors or in a well-ventilated area.
-
P280 : Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P310 : IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
-
P302+P352 : IF ON SKIN: Wash with plenty of water.
-
P304+P340 : IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P405 : Store locked up.
-
P501 : Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye/Face Protection : Wear chemical safety goggles and a face shield.
-
Skin Protection :
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection : Wear a lab coat, and for larger quantities or potential for splashing, use a chemical-resistant apron or suit.
-
-
Respiratory Protection : Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or if dust is generated.
Handling Protocol
-
Preparation :
-
Ensure a chemical fume hood is operational and available.
-
Have all necessary equipment and reagents ready before starting the experiment.
-
An emergency eyewash station and safety shower must be readily accessible.
-
-
Weighing and Transfer :
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula for solid transfers. Avoid creating dust.
-
If the compound is a powder, handle it with care to prevent aerosolization.
-
-
Dissolving :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
-
Post-Handling :
-
Thoroughly clean all equipment after use.
-
Wash hands and any exposed skin with soap and water immediately after handling.
-
Decontaminate the work area.
-
Storage Protocol
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
The storage area should be secure and accessible only to authorized personnel.
-
Store locked up.[7]
Spill and Waste Disposal Protocol
-
Spill Response :
-
Small Spills :
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills :
-
Evacuate the laboratory and notify emergency personnel immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
-
Waste Disposal :
-
Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations for hazardous chemical waste.
-
Do not dispose of down the drain or in regular trash.
-
Visual Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Safe handling workflow for this compound.
References
- 1. 3,5-Bis(trifluoromethyl)-4-chlorobenzonitrile | C9H2ClF6N | CID 22625193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-2,5-bis(trifluoromethyl)benzonitrile | C9H2ClF6N | CID 134888095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1735-54-2 CAS MSDS (4-CHLORO-3-(TRIFLUOROMETHYL)BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is a variation of the Sandmeyer reaction.[1][2] This process typically starts with the diazotization of 3,5-bis(trifluoromethyl)aniline, followed by a copper-catalyzed cyanation and chlorination of the resulting diazonium salt. This reaction is a cornerstone for converting aryl amines into aryl halides and nitriles.[1][2]
Q2: Why is temperature control so critical during the diazotization step?
The diazotization step, where the aniline is converted to a diazonium salt using a nitrite source (e.g., sodium nitrite) and a strong acid, is highly exothermic and the diazonium salt intermediate is thermally unstable.[3] This step must be performed at low temperatures, typically between 0-5°C, to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenol byproducts and a significant reduction in yield.[3][4]
Q3: How can I confirm that the initial diazotization is complete before proceeding?
A common and effective method is to use starch-iodide paper.[3] The test relies on the presence of excess nitrous acid, which is required to ensure all the aniline has reacted. A sample of the reaction mixture will turn the starch-iodide paper blue if excess nitrous acid is present, indicating the completion of diazotization.[3]
Q4: What is the role of the copper(I) catalyst in the Sandmeyer reaction?
In the Sandmeyer reaction, a copper(I) salt, such as copper(I) cyanide (CuCN) or copper(I) chloride (CuCl), acts as a catalyst. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[1] The copper(I) species facilitates a single-electron transfer to the diazonium salt, which leads to the release of nitrogen gas and the formation of an aryl radical.[1][5] This radical then reacts with the counter-ion (e.g., chloride or cyanide) from the copper complex to form the final product and regenerate the copper(I) catalyst.[1]
Q5: Can I use a one-pot procedure for this synthesis?
Yes, one-pot procedures that combine diazotization and the subsequent substitution are common and can be more efficient.[6][7] These methods involve forming the diazonium salt from the aniline in situ using an organic nitrite like tert-butyl nitrite, followed by the addition of the copper catalyst and nucleophile without isolating the diazonium intermediate.[2] This approach can be particularly advantageous for small-scale reactions.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Diazotization: The starting aniline has not been fully converted to the diazonium salt. | - Verify Reagent Quality: Use fresh, high-purity sodium nitrite. - Ensure Sufficient Acid: Use an adequate excess of strong acid (e.g., HCl) to form nitrous acid and keep the reaction medium acidic. - Check for Completion: Use starch-iodide paper to confirm the presence of excess nitrous acid before proceeding.[3] |
| Decomposition of Diazonium Salt: The intermediate is unstable and breaking down before it can react. | - Strict Temperature Control: Maintain the reaction temperature rigorously between 0-5°C during diazotization and addition of the diazonium salt solution.[3][8] - Use Immediately: Prepare and use the diazonium salt solution without delay. | |
| Inactive Catalyst: The copper(I) catalyst may have oxidized to copper(II), which is less effective. | - Use High-Purity Cu(I) Salts: Ensure the copper(I) chloride or cyanide is of high quality and free from significant copper(II) contamination. - Prepare Fresh Catalyst Solution: If preparing the catalyst solution in advance, ensure it is stored under an inert atmosphere. | |
| Formation of Dark, Tar-Like Byproducts | Radical Side Reactions: Uncontrolled decomposition of the diazonium salt can lead to polymerization and the formation of biaryl compounds.[3][9] | - Improve Temperature Control: Overheating is a primary cause. Ensure efficient cooling and slow, controlled addition of reagents.[3] - Degas Solvents: Remove dissolved oxygen from solvents, as it can promote unwanted radical pathways. - Optimize pH: Ensure the reaction pH is appropriate to minimize decomposition.[3] |
| Significant Phenol Byproduct Formation | Reaction with Water: The diazonium salt is reacting with water in the reaction mixture instead of the desired nucleophile. | - Maintain Low Temperature: Higher temperatures accelerate the reaction with water to form phenols.[4] - Use Concentrated Reagents: Minimize the amount of water present by using concentrated acids and freshly prepared catalyst solutions. |
| Product is Difficult to Purify | Presence of Multiple Byproducts: Incomplete reactions or side reactions have led to a complex crude mixture. | - Optimize Reaction Conditions: Address the root causes of byproduct formation (temperature, reagent purity, etc.) as detailed above. - Refine Workup Procedure: An acidic wash can help remove any remaining aniline. A basic wash can remove phenol byproducts. - Chromatography: Utilize column chromatography with an appropriate solvent system (e.g., hexane/ethyl acetate) for final purification. |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow for the synthesis and a logical flowchart for troubleshooting common issues.
Caption: General workflow for the synthesis of the target compound.
Caption: A logical flowchart for troubleshooting low product yield.
Detailed Experimental Protocol (Illustrative Example)
Safety Precaution: This reaction involves potentially explosive diazonium salts and toxic cyanide reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Materials:
-
3,5-Bis(trifluoromethyl)aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Copper(I) Chloride (CuCl)
-
Copper(I) Cyanide (CuCN)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Starch-iodide paper
-
Ice
Procedure:
-
Diazotization:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a suitable volume of concentrated HCl and water.
-
Cool the mixture to 0-5°C using an ice-salt bath. The aniline hydrochloride salt may precipitate.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension while vigorously stirring and maintaining the internal temperature below 5°C.[3][8]
-
After the addition is complete, stir the mixture for an additional 20-30 minutes at 0-5°C.
-
Confirm the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper; it should turn blue instantly.[3] If not, add a small amount of additional sodium nitrite solution.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, prepare a solution of copper(I) chloride (e.g., 0.3 eq) and copper(I) cyanide (e.g., 1.2 eq) in an appropriate solvent. Cool this mixture to 0-5°C.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the copper salt solution via a dropping funnel.
-
Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to keep the reaction from becoming too vigorous.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours or until gas evolution ceases.
-
-
Workup and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Sandmeyer-Type Reductive Disulfuration of Anilines [organic-chemistry.org]
- 6. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of this compound are recrystallization and flash column chromatography. The choice between these methods depends on the nature of the impurities, the quantity of the material to be purified, and the desired final purity.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Potential impurities can originate from the starting materials, intermediates, and byproducts of the synthetic route. Common synthetic pathways may introduce impurities such as:
-
Unreacted starting materials: e.g., 1-chloro-2,4-bis(trifluoromethyl)benzene.
-
Intermediates from related syntheses: e.g., 4-amino-3,5-bis(trifluoromethyl)benzonitrile if a Sandmeyer reaction is incomplete.
-
Isomeric byproducts: Positional isomers of the chloro or trifluoromethyl groups.
-
Solvent residues: Residual solvents from the reaction or initial workup.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity and can detect trace impurities.
-
Gas Chromatography (GC): Suitable for volatile impurities and can also provide quantitative purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Can identify the main compound and provide information on the structure and relative amounts of impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Insufficient solvent volume. | Add small increments of hot solvent until the compound dissolves completely. |
| Incorrect solvent choice. | The compound may be sparingly soluble in the chosen solvent. Refer to the solvent selection guide (Table 1) and try a more suitable solvent or a solvent mixture. |
| Presence of insoluble impurities. | If a small amount of solid remains undissolved even with excess hot solvent, these are likely insoluble impurities. Perform a hot filtration to remove them before allowing the solution to cool. |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Cooling is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| The boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly. |
| The compound is significantly impure. | Consider a preliminary purification by flash chromatography to remove the bulk of the impurities before attempting recrystallization. |
| Cooling is too fast. | Ensure a slow cooling rate to allow for proper crystal lattice formation. |
Flash Column Chromatography
Problem: Poor separation of the desired compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate solvent system. | The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that gives good separation between your compound and impurities (aim for a ΔRf > 0.2). |
| Column was packed improperly. | Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation. |
| Column was overloaded with the crude sample. | The amount of crude material should typically be 1-5% of the weight of the silica gel. Overloading leads to broad peaks and co-elution. |
Problem: The compound is not eluting from the column.
| Possible Cause | Suggested Solution |
| The eluent is not polar enough. | Gradually increase the polarity of the solvent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound has strong interactions with the silica gel. | If the compound is acidic or basic, adding a small amount of a modifier to the eluent (e.g., 0.1-1% acetic acid for acidic compounds or triethylamine for basic compounds) can improve elution. |
Problem: The compound is eluting too quickly (with the solvent front).
| Possible Cause | Suggested Solution |
| The eluent is too polar. | Decrease the polarity of the solvent system. Increase the proportion of the non-polar solvent (e.g., hexane). |
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Expected Solubility Profile | Purity Achieved (Typical) |
| Heptane or Hexane | Low solubility at room temperature, good solubility at boiling point. | >98% |
| Toluene | Moderate solubility at room temperature, high solubility at boiling point. | >99% |
| Ethanol/Water | Soluble in hot ethanol, insoluble in water. Water is used as the anti-solvent. | >99% |
| Dichloromethane/Hexane | Soluble in dichloromethane, less soluble in hexane. Hexane is used as the anti-solvent. | >98.5% |
Table 2: Typical Conditions for Flash Column Chromatography
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane, gradually increasing to 5-10% Ethyl Acetate) |
| Loading Method | Dry loading (pre-adsorbed onto a small amount of silica gel) or wet loading (dissolved in a minimal amount of a non-polar solvent like dichloromethane or toluene) |
| Expected Purity | >99% |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Heptane)
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of heptane and heat the mixture to boiling with stirring.
-
Continue adding hot heptane portion-wise until the solid completely dissolves.
-
If any insoluble impurities remain, perform a hot filtration.
-
Allow the clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold heptane.
-
Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product is between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar co-solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Technical Support Center: Synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and recommended solutions.
Q1: What are the most common side reactions observed during the Sandmeyer reaction for the synthesis of this compound?
The synthesis of this compound via the Sandmeyer reaction, starting from 4-Chloro-3,5-bis(trifluoromethyl)aniline, is prone to several side reactions primarily due to the electron-deficient nature of the aromatic ring and the stability of the corresponding diazonium salt. The most prevalent side reactions include:
-
Formation of Phenol Derivatives: The diazonium salt can react with water present in the reaction mixture to form 4-Chloro-3,5-bis(trifluoromethyl)phenol. This is a common byproduct in many Sandmeyer reactions.
-
Dechlorination: Reductive dehalogenation can lead to the formation of 3,5-bis(trifluoromethyl)benzonitrile. This side reaction has been observed in the synthesis of similar compounds like 4-chloro-2-trifluoromethylbenzonitrile.[1]
-
Biaryl Ether Formation: The intermediate aryl radical or cation can react with the starting aniline or the product to form colored biaryl ether impurities.
-
Tar Formation: Decomposition of the diazonium salt, especially at elevated temperatures, can lead to the formation of complex, high-molecular-weight byproducts, often observed as a dark-colored tar.
Q2: My reaction is yielding a significant amount of 4-Chloro-3,5-bis(trifluoromethyl)phenol. How can I minimize this?
The formation of the corresponding phenol is a competitive reaction with the desired cyanation. To minimize its formation, consider the following:
-
Anhydrous Conditions: Ensure that all reagents and solvents are as dry as possible. Traces of water can readily react with the diazonium salt.
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and the initial phase of the cyanation reaction. Higher temperatures favor the hydrolysis of the diazonium salt.
-
Acid Concentration: Use a sufficient excess of acid during diazotization to stabilize the diazonium salt and suppress the reaction with water.
Q3: I am observing a significant amount of a dechlorinated byproduct. What is the cause and how can it be prevented?
The presence of 3,5-bis(trifluoromethyl)benzonitrile indicates a reductive dechlorination side reaction. This can be influenced by:
-
Reducing Agents: The presence of reducing agents in the reaction mixture can facilitate the removal of the chlorine atom. Ensure all reagents are of high purity.
-
Reaction Conditions: The specific conditions of the Sandmeyer reaction, including the choice of copper salt and solvent, can influence the extent of dechlorination.
Q4: The final product is difficult to purify and appears to be contaminated with colored impurities. What are these and how can I remove them?
Colored impurities are often high-molecular-weight byproducts arising from coupling reactions.
-
Source of Color: These impurities are typically azo compounds or biaryl ethers formed from side reactions of the diazonium salt.
-
Purification Strategies:
-
Column Chromatography: Silica gel chromatography is often effective in separating the desired product from more polar colored impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Activated Carbon Treatment: Treatment of a solution of the crude product with activated carbon can help to remove colored impurities.
-
Data Presentation
Table 1: Common Side Products and Their Characteristics
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Observation (e.g., GC-MS) |
| 4-Chloro-3,5-bis(trifluoromethyl)phenol | C₈H₃ClF₆O | 280.55 | A peak corresponding to the molecular ion and characteristic fragmentation pattern. |
| 3,5-bis(trifluoromethyl)benzonitrile | C₉H₃F₆N | 239.12 | A peak corresponding to the molecular ion, indicating loss of a chlorine atom. |
| Azo-coupled Dimers | C₁₆H₄Cl₂F₁₂N₂ | 525.12 | Peaks with significantly higher mass-to-charge ratios. |
Experimental Protocols
Key Experiment: Sandmeyer Cyanation of 4-Chloro-3,5-bis(trifluoromethyl)aniline
This protocol provides a general methodology. Optimization may be required based on laboratory conditions and reagent purity.
1. Diazotization of 4-Chloro-3,5-bis(trifluoromethyl)aniline:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-Chloro-3,5-bis(trifluoromethyl)aniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30-60 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.
2. Cyanation Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide (1.2 eq) in water or a suitable organic solvent (e.g., DMF, toluene).
-
Cool the cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
3. Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water, dilute sodium carbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Logical relationships between issues, side reactions, and solutions in the synthesis.
References
Improving reaction conditions for benzonitrile synthesis
Technical Support Center: Benzonitrile Synthesis
Welcome to the technical support center for benzonitrile synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize various synthetic routes to benzonitrile and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzonitrile in a laboratory setting?
A1: The most common laboratory-scale methods for benzonitrile synthesis include the Sandmeyer reaction, the Rosenmund-von Braun reaction, the dehydration of benzamide, and the oxidative dehydrogenation of benzylamine. For industrial-scale production, the ammoxidation of toluene is a primary method.[1][2] Each method has its own advantages and is suited for different starting materials and scales.
Q2: I am getting a low yield in my Sandmeyer reaction. What are the likely causes?
A2: Low yields in the Sandmeyer reaction for benzonitrile synthesis often stem from two critical stages: the diazotization of aniline and the subsequent cyanation step.[3] Key factors to investigate include:
-
Incomplete Diazotization: The formation of the diazonium salt is highly sensitive to temperature. If the temperature is not maintained at 0-5 °C, the unstable salt will decompose.[3][4]
-
Decomposition of the Diazonium Salt: Diazonium salts are thermally unstable and should be used immediately after preparation while being kept cold to prevent decomposition into phenols and other byproducts.[3][4]
-
Issues with the Cyanation Step: The quality of the copper(I) cyanide and the pH of the reaction are crucial for a successful reaction.[3]
Q3: My toluene ammoxidation reaction has low selectivity for benzonitrile. How can I improve this?
A3: Low selectivity in toluene ammoxidation often results in the formation of byproducts like carbon monoxide, carbon dioxide, benzaldehyde, and benzoic acid.[1] To improve selectivity for benzonitrile, consider the following:
-
Optimize Reaction Temperature: Excessively high temperatures can lead to complete oxidation. Lowering the temperature can minimize the formation of CO and CO₂.[1]
-
Adjust Reactant Ratios: Increasing the NH₃/toluene molar ratio generally favors the formation of benzonitrile over oxygenated byproducts.[1]
-
Catalyst Selection: The choice of catalyst and support is critical. Vanadium oxide supported on anatase TiO₂ is known to be effective.[1]
Q4: What are the primary byproducts in the Rosenmund-von Braun reaction?
A4: The classical Rosenmund-von Braun reaction is carried out at high temperatures, which can lead to the formation of byproducts through the decomposition of the starting material or product.[5] The use of polar, high-boiling point solvents like DMF or nitrobenzene can also complicate product purification.[5] Modern modifications using ligands can allow for milder reaction conditions, reducing byproduct formation.
Q5: How can I minimize the formation of benzaldehyde in the oxidative dehydrogenation of benzylamine?
A5: Benzaldehyde is formed from the incomplete oxidation of benzylamine.[6] To favor the formation of benzonitrile, which arises from complete oxidative dehydrogenation, you can optimize the catalyst system and reaction conditions.[6] Increased catalyst loading or using a more active catalyst can promote the complete oxidation to the nitrile.
Troubleshooting Guides
Sandmeyer Reaction: Low Yield Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Low yield of benzonitrile | Incomplete diazotization | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a starch-iodide paper test to confirm a slight excess of nitrous acid.[4] |
| Decomposition of diazonium salt | Use the diazonium salt solution immediately after preparation and keep it cold.[3][4] | |
| Ineffective cyanation | Use high-quality copper(I) cyanide. Ensure the pH of the cyanation reaction is optimized.[3] | |
| Formation of a colored precipitate | Azo compound formation | This occurs when the diazonium salt couples with unreacted aniline. Ensure efficient and rapid conversion of the diazonium salt in the Sandmeyer step.[4] |
| Presence of phenol byproduct | Hydrolysis of diazonium salt | Avoid elevated temperatures during the diazotization and Sandmeyer reaction steps.[4] |
Toluene Ammoxidation: Performance Issues
| Symptom | Possible Cause | Suggested Solution |
| Low Toluene Conversion | Insufficient reaction temperature | Gradually increase the temperature in 10-20°C increments.[1] |
| Low catalyst activity | Ensure the catalyst is properly activated before the reaction. If deactivation is suspected, consider regeneration.[1] | |
| High space velocity | Decrease the flow rate of reactant gases to increase contact time with the catalyst.[1] | |
| Low Benzonitrile Selectivity | Over-oxidation | Decrease the reaction temperature to minimize complete combustion to CO and CO₂.[1] |
| Suboptimal NH₃/toluene ratio | Increase the NH₃/toluene molar ratio to favor nitrile formation.[1] | |
| Rapid Catalyst Deactivation | Coking/Fouling | Implement a catalyst regeneration procedure, typically involving controlled oxidation.[1] |
| Sintering | Operate within the recommended temperature range for your catalyst to prevent thermal degradation.[1] | |
| Poisoning | Ensure the purity of all feed streams to avoid introducing catalyst poisons.[1] |
Quantitative Data Summary
Sandmeyer Reaction Yields
| Starting Material (Substituted Aniline) | Product (Substituted Benzonitrile) | Yield (%) | Reference |
| 4-Nitroaniline | 4-Nitrobenzonitrile | 93% | [7] |
| 2-Methylaniline | 2-Methylbenzonitrile | 85% | [7] |
| 4-Bromoaniline | 4-Bromobenzonitrile | 75% | [7] |
| 2-Chloroaniline | 2-Chlorobenzonitrile | 68% | [7] |
| 4-Methoxyaniline | 4-Methoxybenzonitrile | 52% | [7] |
Toluene Ammoxidation: Effect of Reaction Parameters on V₂O₅/TiO₂ Catalyst
| Temperature (°C) | Toluene Conversion (%) | Benzonitrile Selectivity (%) |
| 350 | 75 | 85 |
| 380 | 90 | 80 |
| 410 | 98 | 70 |
Note: These are representative values and can vary based on specific catalyst preparation and other reaction conditions.
| NH₃/Toluene Molar Ratio | Toluene Conversion (%) | Benzonitrile Selectivity (%) |
| 2 | 85 | 75 |
| 4 | 90 | 85 |
| 6 | 92 | 88 |
Note: These are representative values and can vary based on specific catalyst preparation and other reaction conditions.
Dehydration of Benzamide: Comparison of Methods
| Dehydrating Agent | Solvent | Reaction Temperature | Reaction Time | Yield (%) | Reference |
| Phosphorus Pentoxide (P₂O₅) | None (Neat) | 220-240°C | 1-2.5 min (Microwave) | 90 | [8][9] |
| Phosphorus Trichloride (PCl₃) | Chloroform (CHCl₃) | 0°C to Reflux | Not Specified | Good to Excellent | [8] |
Experimental Protocols
Protocol 1: Sandmeyer Reaction for Benzonitrile Synthesis
Part A: Diazotization of Aniline
-
In a flask, dissolve aniline (e.g., 20.5 g) in a mixture of concentrated HCl (50 mL) and water (50 mL).
-
Cool the resulting aniline hydrochloride solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 17 g in 40 mL of water) dropwise to the aniline hydrochloride solution, maintaining the temperature between 0-5 °C with vigorous stirring.
-
After the addition is complete, stir the mixture for another 15 minutes. The resulting solution contains the benzenediazonium chloride and should be kept cold and used immediately.[3]
Part B: Preparation of Copper(I) Cyanide Solution
-
In a separate flask, dissolve copper(II) sulfate pentahydrate in water.
-
Gently warm the solution to 60-65 °C.
-
In a well-ventilated fume hood, cautiously add a solution of potassium cyanide. A precipitate of copper(I) cyanide will form.[3]
Part C: The Sandmeyer Reaction
-
To the freshly prepared copper(I) cyanide solution, slowly add the cold benzenediazonium chloride solution from Part A in small portions with vigorous stirring.
-
Maintain the temperature of the reaction mixture between 60-70 °C.
-
After the addition is complete, heat the reaction mixture under reflux for approximately 15 minutes.[3]
-
Perform a steam distillation of the reaction mixture until no more oily benzonitrile distills over.
-
Extract the benzonitrile from the distillate with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with 10% sodium hydroxide solution, followed by dilute sulfuric acid, and finally with water.
-
Dry the organic solution over an anhydrous drying agent (e.g., calcium chloride), filter, and remove the solvent by distillation to obtain crude benzonitrile.
-
Purify the crude product by vacuum distillation.[3]
Protocol 2: Gas-Phase Ammoxidation of Toluene
-
Catalyst Packing: A fixed-bed reactor is packed with a V₂O₅/TiO₂ catalyst.
-
Catalyst Activation: The catalyst is pre-treated in situ by heating to the reaction temperature (e.g., 380°C) under a flow of nitrogen for 1 hour.
-
Reactant Feed: Toluene is introduced into the gas stream by passing a carrier gas (e.g., nitrogen) through a saturator containing liquid toluene at a constant temperature. Ammonia and oxygen are supplied from gas cylinders via mass flow controllers. The reactant gases are mixed before entering the reactor.
-
Reaction: The reaction is carried out at the desired temperature, pressure, and space velocity.
-
Product Collection: The reactor effluent is passed through a cold trap (e.g., an ice bath) to condense the liquid products.
-
Product Analysis: The collected liquid products are dissolved in a suitable solvent (e.g., acetone) and analyzed by gas chromatography (GC-FID or GC-MS) to determine the conversion of toluene and the selectivity to benzonitrile and other byproducts.[1]
Visualized Workflows and Logic
Caption: Troubleshooting logic for low yield in Sandmeyer reaction.
Caption: Experimental workflow for gas-phase toluene ammoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3] It should be stored away from incompatible materials, particularly strong oxidizing agents.[2]
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with strong oxidizing agents.[2] Contact with these materials should be avoided to prevent vigorous reactions that could compromise the integrity of the compound and the safety of the experiment.
Q3: What are the known hazardous decomposition products of this compound?
A3: Under combustion conditions, this compound can decompose to produce hazardous substances including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2]
Q4: Is this compound sensitive to air or moisture?
A4: While the safety data sheets do not explicitly classify the compound as air or moisture sensitive, its structural relative, benzonitrile, can undergo hydrolysis in the presence of acid or base to form benzoic acid.[1][2][4][5][6] Therefore, it is prudent to handle this compound in a dry environment and to avoid prolonged exposure to atmospheric moisture to prevent potential hydrolysis of the nitrile group. For handling techniques for air and moisture-sensitive compounds, refer to established laboratory protocols.[7][8][9][10][11]
Troubleshooting Guides
Issue 1: Unexpected appearance of a new, more polar peak during chromatographic analysis of my sample.
-
Possible Cause: Your sample of this compound may be undergoing hydrolysis to the corresponding carboxylic acid, 4-chloro-3,5-bis(trifluoromethyl)benzoic acid. This is more likely to occur if the sample has been exposed to acidic or basic conditions, or even trace amounts of water over time.[1][4][5]
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure that the solvents used to dissolve your compound are anhydrous.
-
Control pH: If your experimental conditions involve aqueous solutions, ensure the pH is neutral and buffered if possible.
-
Confirm Product Identity: Use an analytical technique such as mass spectrometry or NMR to confirm if the new peak corresponds to the hydrolyzed product.
-
Proper Storage: Always store the compound in a desiccator or a glovebox to minimize exposure to moisture.
-
Issue 2: My reaction yield is lower than expected, and I observe the formation of byproducts.
-
Possible Cause: If your reaction is conducted in the presence of strong nucleophiles, they may react with the nitrile group or displace the chloro substituent on the aromatic ring. Additionally, elevated temperatures can lead to thermal degradation.
-
Troubleshooting Steps:
-
Review Reaction Conditions: Assess if any reagents in your reaction mixture could act as strong nucleophiles or if the reaction temperature is excessively high.
-
Inert Atmosphere: For reactions sensitive to oxidation or moisture, ensure they are carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Analyze Byproducts: Isolate and characterize the byproducts to understand the degradation pathway and optimize your reaction conditions to minimize their formation.
-
Stability and Degradation Summary
| Parameter | Stability Profile |
| Thermal Stability | Expected to be stable at ambient temperatures. Hazardous decomposition can occur at elevated temperatures, leading to the release of toxic gases.[2] |
| Hydrolytic Stability | The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which would yield 4-chloro-3,5-bis(trifluoromethyl)benzoic acid.[1][2][4][5][6] This is a primary degradation pathway to consider. |
| Photostability | Aromatic halogenated compounds can be susceptible to photodegradation. It is advisable to protect solutions of this compound from direct light to prevent potential degradation. |
| Oxidative Stability | The compound is incompatible with strong oxidizing agents.[2] |
Experimental Protocols
Protocol for Assessing Hydrolytic Stability
This protocol provides a general framework for assessing the hydrolytic stability of this compound.
-
Preparation of Buffer Solutions: Prepare aqueous buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the stock solution to each buffer solution in a sealed vial to achieve a final concentration suitable for your analytical method. Prepare triplicate samples for each pH and a control sample in the organic solvent.
-
Storage: Store the vials at a constant temperature (e.g., 25 °C and an accelerated condition like 40 °C). Protect the samples from light.
-
Time Points: Withdraw aliquots from each vial at specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).
-
Analysis: Analyze the aliquots using a stability-indicating HPLC method to quantify the remaining amount of this compound and the formation of any degradation products.
-
Data Evaluation: Plot the concentration of the parent compound against time for each pH and temperature condition to determine the rate of degradation.
Visualizations
Caption: Inferred hydrolysis pathway of this compound.
Caption: Workflow for assessing the hydrolytic stability of the compound.
References
- 1. Hydrolysis of benzonitrile gives [infinitylearn.com]
- 2. embibe.com [embibe.com]
- 3. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 4. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 9. web.mit.edu [web.mit.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. fauske.com [fauske.com]
Troubleshooting guide for reactions involving 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
This guide provides troubleshooting advice and frequently asked questions for chemical reactions involving 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, a versatile fluorinated building block used in pharmaceutical and agrochemical research and development.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity features of this compound?
A1: The reactivity of this compound is primarily dictated by its functional groups:
-
Nitrile Group (-CN): Can undergo hydrolysis to form an amide or a carboxylic acid, and can participate in cycloaddition reactions to form heterocycles like tetrazoles.
-
Aryl Chloride (Ar-Cl): The chlorine atom is on an electron-deficient aromatic ring due to the two strongly electron-withdrawing trifluoromethyl groups. This makes it a suitable substrate for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
-
Trifluoromethyl Groups (-CF₃): These groups enhance the compound's lipophilicity and metabolic stability, which is advantageous in drug design.[1] They also create steric hindrance around the nitrile group and the chlorine atom.[1]
Q2: What are the typical applications of this compound?
A2: This compound is a valuable intermediate in the synthesis of:
-
Pharmaceuticals: Its structural motifs are found in various drug candidates. The trifluoromethyl groups can improve a drug's metabolic stability and ability to cross cell membranes.[1]
-
Agrochemicals: Used in the development of new pesticides and herbicides.
-
Material Science: Employed in the synthesis of fluorinated polymers with enhanced thermal and chemical resistance.[1]
Q3: What are the main safety considerations when working with this compound?
A3: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.
Troubleshooting Guides
Reaction 1: Hydrolysis of the Nitrile Group to a Primary Amide
A common transformation is the conversion of the nitrile to the corresponding primary amide, 4-Chloro-3,5-bis(trifluoromethyl)benzamide.
Problem: Low or No Conversion to the Amide
| Possible Cause | Troubleshooting Suggestion |
| Inactive Reagents | Ensure the hydrogen peroxide solution is fresh and has not decomposed. Use a freshly opened container or verify its concentration. |
| Insufficient Base | Ensure the potassium carbonate is anhydrous and finely powdered for better reactivity. An insufficient amount of base will lead to incomplete reaction. |
| Low Reaction Temperature | While the reaction proceeds at room temperature, gentle heating (e.g., to 40-50 °C) may be required if the reaction is sluggish. Monitor for potential side reactions at higher temperatures. |
| Poor Solubility | Ensure the starting material is fully dissolved in the DMSO before adding other reagents. If solubility is an issue, a slight increase in the solvent volume may be necessary. |
Problem: Formation of Carboxylic Acid Byproduct
| Possible Cause | Troubleshooting Suggestion |
| Prolonged Reaction Time or High Temperature | Over-hydrolysis to the carboxylic acid can occur with extended reaction times or at elevated temperatures. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
| Excess Hydrogen Peroxide | Using a large excess of hydrogen peroxide can promote the further hydrolysis of the amide. Use the recommended stoichiometry. |
Hypothetical Experimental Protocol: Hydrolysis to Amide
A solution of this compound (1.0 g) in DMSO (10 mL) is treated with solid K₂CO₃ (0.55 g, 1.1 eq.) and 30% v/v H₂O₂ (1.0 mL). The reaction mixture is stirred at room temperature for 3 hours. The reaction is monitored by TLC. Upon completion, the mixture is poured into ice-cold water (20 mL). The resulting precipitate is filtered and washed with petroleum ether to afford the crude primary amide.[2]
Reaction 2: Synthesis of 5-(4-Chloro-3,5-bis(trifluoromethyl)phenyl)-1H-tetrazole
The [3+2] cycloaddition of an azide source with the nitrile group is a common method to synthesize 5-substituted-1H-tetrazoles.
Problem: Incomplete Conversion to the Tetrazole
| Possible Cause | Troubleshooting Suggestion |
| Inactive Azide Source | Use a fresh, dry source of sodium azide. Ensure it has been stored properly to prevent decomposition. |
| Insufficient Activation | The electron-withdrawing nature of the trifluoromethyl groups may deactivate the nitrile for cycloaddition. The use of a Lewis acid catalyst (e.g., ZnCl₂, CuSO₄) can help to activate the nitrile group.[3][4] |
| Low Reaction Temperature | These cycloadditions often require elevated temperatures (e.g., 120-140 °C) to proceed at a reasonable rate, especially with deactivated nitriles.[3] |
| Choice of Solvent | High-boiling polar aprotic solvents like DMF or DMSO are typically effective for this reaction. Ensure the solvent is anhydrous. |
Problem: Difficulty in Product Isolation/Purification
| Possible Cause | Troubleshooting Suggestion |
| Formation of Azide Adducts with Solvent | In some cases, the azide can react with the solvent (e.g., DMF). Ensure the workup procedure effectively removes the solvent. |
| Acidic Nature of Tetrazole | The product is acidic. The workup should involve acidification (e.g., with dilute HCl) to protonate the tetrazole, allowing for extraction into an organic solvent.[3] |
Hypothetical Experimental Protocol: Tetrazole Synthesis
To a solution of this compound in DMSO, sodium azide and a catalytic amount of copper(II) sulfate pentahydrate are added.[3] The mixture is heated to 140 °C for 1-5 hours.[3] Reaction progress is monitored by TLC. After cooling, the reaction mixture is acidified with dilute HCl and the product is extracted with ethyl acetate. The organic layer is washed with water, dried, and concentrated to yield the tetrazole.[3]
Reaction 3: Suzuki-Miyaura Cross-Coupling
The chlorine atom can be replaced via palladium-catalyzed Suzuki-Miyaura coupling with a boronic acid to form a C-C bond.
Problem: Low Yield of Coupled Product
| Possible Cause | Troubleshooting Suggestion |
| Catalyst Deactivation | The combination of an electron-deficient aryl chloride and certain boronic acids can be challenging. Consider using specialized palladium catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which are more effective for coupling aryl chlorides. |
| Inappropriate Base | The choice of base is critical. For electron-deficient aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective than weaker bases like Na₂CO₃ or K₂CO₃. |
| Poor Solubility of Reactants | Ensure a suitable solvent system is used that can solubilize all components at the reaction temperature. Common solvents include toluene/water, dioxane/water, or THF/water mixtures. |
| Boronic Acid Decomposition | Boronic acids can undergo protodeboronation or form unreactive boroxines, especially at high temperatures. Use a slight excess of the boronic acid and ensure it is of high quality. |
Problem: Formation of Homocoupled Byproducts
| Possible Cause | Troubleshooting Suggestion |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the homocoupling of the boronic acid. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions of the Catalyst | The palladium catalyst can sometimes promote homocoupling. Optimizing the ligand-to-metal ratio can sometimes suppress this side reaction. |
Data Summary
The following table provides hypothetical reaction conditions based on general procedures for the types of reactions discussed.
| Reaction | Reagents & Conditions | Typical Yield | Reference |
| Amide Formation | K₂CO₃, H₂O₂, DMSO, Room Temp., 3h | ~90% (crude) | [2] |
| Tetrazole Synthesis | NaN₃, CuSO₄·5H₂O, DMSO, 140°C, 1-5h | Good to Excellent | [3][4] |
| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Toluene/H₂O, 80-100°C | Variable | [1] |
Visualizations
References
Technical Support Center: Synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-chloro-3,5-bis(trifluoromethyl)benzonitrile, a key intermediate for researchers, scientists, and professionals in drug development. The focus is on the critical cyanation step of 1-chloro-3,5-bis(trifluoromethyl)benzene, exploring alternative catalytic systems to traditional methods.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the synthesis of this compound via cyanation?
The primary challenge lies in the reduced reactivity of the starting material, 1-chloro-3,5-bis(trifluoromethyl)benzene. The two electron-withdrawing trifluoromethyl groups deactivate the aryl chloride, making nucleophilic aromatic substitution, including catalytic cyanation, difficult. Steric hindrance from the bulky trifluoromethyl groups flanking the chlorine atom can also impede the approach of the catalyst and the cyanide source.
Q2: Which catalytic systems are promising alternatives for this cyanation reaction?
Palladium, nickel, and copper-based catalytic systems have shown success in the cyanation of electron-deficient aryl chlorides and are viable alternatives.[1][2][3] Each system has its own set of advantages regarding cost, reactivity, and tolerance to functional groups.
-
Palladium catalysts , often in combination with specialized phosphine ligands, are highly versatile and effective, though they can be more expensive.[1]
-
Nickel catalysts offer a more cost-effective option and have demonstrated high efficiency for the cyanation of aryl chlorides under mild conditions.[2][3]
-
Copper-catalyzed reactions represent a more classical approach but have seen modern advancements that improve their efficiency and substrate scope.
Q3: What are the common cyanide sources used in these catalytic reactions?
Several cyanide sources can be employed, with the choice often depending on the catalytic system and safety considerations. Common sources include:
-
Zinc cyanide (Zn(CN)₂): A less toxic and frequently used reagent in palladium- and nickel-catalyzed reactions.[4]
-
Potassium ferrocyanide (K₄[Fe(CN)₆]): A non-toxic and stable source of cyanide, often used in palladium-catalyzed systems.
-
Sodium/Potassium cyanide (NaCN/KCN): Highly effective but also highly toxic, requiring stringent safety precautions.
-
Acetonitrile (CH₃CN): Has been explored as a non-traditional and safer cyanide source in some nickel-catalyzed reactions.
Q4: How can I monitor the progress of the cyanation reaction?
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A small aliquot of the reaction mixture can be withdrawn, quenched, and analyzed to determine the consumption of the starting material and the formation of the product.
Troubleshooting Guides
Palladium-Catalyzed Cyanation
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Suggestion |
| Inactive Catalyst | Use a pre-activated palladium source or ensure in-situ reduction of the palladium precursor is efficient. Palladacycle precatalysts can be effective in preventing catalyst poisoning.[1] |
| Inappropriate Ligand | The choice of ligand is crucial. For electron-deficient substrates, bulky and electron-rich phosphine ligands like XPhos or tBuXPhos can be effective.[1] |
| Insufficient Base | A suitable base is required to activate the catalyst. The pKa of the base can influence reaction efficiency.[5] |
| Low Reaction Temperature | While milder conditions are desirable, de-activated aryl chlorides may require higher temperatures to overcome the activation energy barrier. |
| Catalyst Poisoning by Cyanide | Excess cyanide in solution can deactivate the palladium catalyst. Using a less soluble cyanide source or slow addition can mitigate this.[1] |
Issue 2: Formation of Byproducts (e.g., Hydrodehalogenation)
| Possible Cause | Troubleshooting Suggestion |
| Presence of Protic Impurities | Ensure the use of anhydrous solvents and reagents to minimize the source of protons for hydrodehalogenation. |
| Inefficient Reductive Elimination | The final step of the catalytic cycle can be slow for electron-deficient products. Ligand choice can influence the rate of reductive elimination. |
Nickel-Catalyzed Cyanation
Issue 1: Sluggish or Incomplete Reaction
| Possible Cause | Troubleshooting Suggestion |
| Inefficient Reduction of Ni(II) to Ni(0) | Ensure the reducing agent (e.g., zinc powder) is active. Pre-activation of the reducing agent may be necessary. |
| Poor Solubility of Cyanide Source | Additives like tetrabutylammonium bromide (TBABr) can help solubilize the cyanide salt and improve reaction efficiency. |
| Inadequate Additive | For some nickel-catalyzed cyanations using Zn(CN)₂, an additive like 4-(dimethylamino)pyridine (DMAP) can be crucial for activating the cyanide source.[4] |
| Air Sensitivity | While some systems are air-tolerant, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst oxidation and improve reproducibility. |
Data Presentation: Comparison of Catalytic Systems for Aryl Chloride Cyanation
The following table summarizes typical reaction conditions for different catalytic systems used in the cyanation of aryl chlorides, which can be adapted for this compound.
| Catalytic System | Catalyst/Precatalyst | Ligand | Cyanide Source | Solvent | Temperature (°C) | Typical Yields (%) |
| Palladium | Pd₂(dba)₃ / Pd(OAc)₂ | dppf / Xantphos | K₄[Fe(CN)₆] / Zn(CN)₂ | Dioxane / DMF / Toluene | 80-140 | 70-95 |
| Nickel | NiCl₂·6H₂O | dppf | Zn(CN)₂ | NMP / DMAc | 50-100 | 75-90 |
| Copper | CuI | N,N'-dimethylethylenediamine | NaCN | Toluene | 110-130 | 60-85 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation using Zn(CN)₂
This protocol is adapted from general procedures for the palladium-catalyzed cyanation of electron-deficient aryl chlorides.
-
Reaction Setup: To an oven-dried Schlenk tube, add 1-chloro-3,5-bis(trifluoromethyl)benzene (1.0 mmol), zinc cyanide (0.6 mmol), palladium acetate (Pd(OAc)₂, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol).
-
Solvent and Base: Add N,N-dimethylacetamide (DMAc, 5 mL) and a suitable base if required by the specific ligand system.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture at 120-140 °C with vigorous stirring for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Filter the mixture through a pad of celite. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Nickel-Catalyzed Cyanation using Zn(CN)₂
This protocol is based on efficient nickel-catalyzed methods for aryl chloride cyanation.[4]
-
Catalyst Preparation: In a glovebox, add NiCl₂·6H₂O (0.05 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.06 mmol), and zinc powder (0.1 mmol) to a Schlenk tube.
-
Reagents: Add 1-chloro-3,5-bis(trifluoromethyl)benzene (1.0 mmol), zinc cyanide (1.2 mmol), and 4-(dimethylamino)pyridine (DMAP, 0.2 mmol).
-
Solvent: Add N-methyl-2-pyrrolidone (NMP, 4 mL).
-
Reaction: Seal the tube and heat the reaction mixture at 80-100 °C for 18-36 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: General experimental workflow for catalytic cyanation.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound, particularly focusing on the key steps of diazotization and Sandmeyer reaction of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Diazonium Salt | Incomplete diazotization of the starting amine. | Ensure the reaction temperature is maintained between 0-5°C to prevent decomposition of the diazonium salt.[1] Use a slight excess of sodium nitrite. Test for the presence of nitrous acid using starch-iodide paper to ensure a complete reaction.[2] |
| Decomposition of the diazonium salt. | Maintain a low temperature throughout the diazotization process. Use the diazonium salt solution immediately in the subsequent Sandmeyer reaction. | |
| Formation of Side Products (e.g., Phenols) | Reaction of the diazonium salt with water. | Use a non-aqueous solvent system if possible. Ensure all glassware is dry. The Sandmeyer reaction can sometimes yield phenols by heating with aqueous acid or copper salts.[3] |
| Unwanted side reactions of the trifluoromethyl groups. | The electron-withdrawing nature of the trifluoromethyl groups can influence reactivity.[4] Careful control of reaction conditions (temperature, stoichiometry) is crucial. | |
| Low Yield in Sandmeyer Reaction (Chlorination) | Inefficient copper catalyst activity. | Use a freshly prepared solution of copper(I) chloride. Ensure the catalyst is present in a sufficient amount. |
| Suboptimal reaction temperature. | The temperature for the Sandmeyer reaction should be carefully controlled. While the diazotization is cold, the subsequent reaction with the copper salt may require gentle warming to proceed to completion. | |
| Mismatch of halide ions. | To avoid a mixture of aryl halide products, the counterion of the copper(I) salt must match the conjugate base of the hydrohalic acid used for diazotization.[3] | |
| Difficulty in Product Purification | Presence of colored impurities. | Treat the crude product with activated carbon to remove colored by-products. Recrystallization from a suitable solvent system (e.g., toluene) can improve purity.[5] |
| Incomplete removal of copper salts. | Wash the organic extract thoroughly with an aqueous ammonium hydroxide solution to remove copper residues. | |
| Oily product that does not solidify. | The product may be an oil at room temperature. Purification can be achieved by column chromatography or vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A common and effective method for synthesizing this compound is through a Sandmeyer reaction.[6] This typically involves the diazotization of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile followed by a copper(I) chloride-catalyzed reaction to introduce the chloro group.
Q2: How can I prepare the starting material, 4-Amino-3,5-bis(trifluoromethyl)benzonitrile?
A2: The starting amine can be synthesized through various routes. One potential pathway involves the nitration of 1,3-bis(trifluoromethyl)benzene, followed by reduction of the nitro group to an amine. Subsequent halogenation and cyanation steps would be required to introduce the other functional groups.
Q3: What are the critical parameters to control during the diazotization step?
A3: The critical parameters for a successful diazotization are temperature, acid concentration, and the rate of addition of sodium nitrite. The reaction should be carried out at a low temperature (typically 0-5°C) to ensure the stability of the diazonium salt.[1] A sufficient excess of acid is necessary to prevent the formation of diazoamino compounds. Sodium nitrite should be added slowly to control the exothermic reaction and prevent a dangerous buildup of nitrous acid.
Q4: My Sandmeyer reaction is not going to completion. What can I do?
A4: Incomplete reaction in a Sandmeyer cyanation can be due to several factors. Ensure that your copper(I) cyanide is of good quality and used in stoichiometric amounts. The reaction often requires heating to proceed; consider refluxing in a suitable solvent like DMF or quinoline.[7][8] The choice of solvent can significantly impact the reaction outcome.
Q5: Are there any safety precautions I should be aware of when running these reactions?
A5: Yes, several safety precautions are crucial. Diazonium salts can be explosive when isolated and dry, so they are almost always prepared in situ and used immediately in solution.[6] The reaction can also produce nitrogen gas, so it should be performed in a well-ventilated fume hood with appropriate pressure relief.[3] Copper cyanide is highly toxic and should be handled with extreme care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocols
Protocol 1: Diazotization of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 10 mmol of 4-Amino-3,5-bis(trifluoromethyl)benzonitrile in a suitable acidic medium (e.g., a mixture of glacial acetic acid and sulfuric acid).
-
Cool the stirred solution to 0-5°C in an ice-salt bath.[1]
-
Prepare a solution of 10.5 mmol of sodium nitrite in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine solution, ensuring the temperature remains below 5°C. The addition should take approximately 30 minutes.[1]
-
After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
The resulting diazonium salt solution should be used immediately in the subsequent Sandmeyer reaction.
Protocol 2: Sandmeyer Reaction for the Synthesis of this compound
-
In a separate flask, prepare a solution of copper(I) chloride (10 mmol) in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution to 0-5°C in an ice bath.
-
With vigorous stirring, slowly add the freshly prepared diazonium salt solution from Protocol 1 to the copper(I) chloride solution.
-
Control the rate of addition to maintain the reaction temperature and manage the evolution of nitrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen ceases.
-
The reaction mixture can then be heated gently (e.g., to 50-60°C) to ensure the reaction goes to completion.
-
Upon cooling, the product can be extracted with a suitable organic solvent (e.g., dichloromethane or toluene).
-
The organic layer should be washed with water, dilute sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jk-sci.com [jk-sci.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Technical Support Center: Managing Impurities in 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile. The information provided is designed to help identify and manage impurities that may arise during its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically synthesized via a multi-step process starting from 3,5-bis(trifluoromethyl)aniline. The key steps involve a Sandmeyer reaction to introduce the chloro group, followed by a cyanation reaction.
Problem 1: Low Yield of 1-Chloro-3,5-bis(trifluoromethyl)benzene after Sandmeyer Reaction
| Possible Cause | Suggested Solution | Analytical Method to Verify |
| Incomplete diazotization of 3,5-bis(trifluoromethyl)aniline. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate reaction time. | HPLC analysis of the reaction mixture to detect residual starting aniline. |
| Side reactions of the diazonium salt. | Add the diazonium salt solution slowly to the cuprous chloride solution to maintain the optimal reaction temperature. Ensure the cuprous chloride is of high purity and catalytically active. | GC-MS analysis to identify byproducts such as 3,5-bis(trifluoromethyl)phenol or biaryl compounds. |
| Decomposition of the diazonium salt. | Prepare and use the diazonium salt immediately; do not store it. Ensure the reaction is performed under acidic conditions to stabilize the salt. | Visual observation of excessive nitrogen gas evolution. Quantitative analysis of the product mixture by GC to determine the extent of decomposition. |
Problem 2: Presence of Significant Impurities in the Crude this compound Product after Cyanation
| Possible Cause | Suggested Solution | Analytical Method to Verify |
| Incomplete cyanation of 1-chloro-3,5-bis(trifluoromethyl)benzene. | Ensure a sufficient excess of the cyanating agent (e.g., cuprous cyanide) is used. Increase the reaction temperature or prolong the reaction time as needed. | GC or HPLC analysis to quantify the amount of unreacted 1-chloro-3,5-bis(trifluoromethyl)benzene. |
| Formation of hydrolysis byproducts. | Use anhydrous solvents and reagents for the cyanation step. The Rosenmund-von Braun reaction is sensitive to water. | IR spectroscopy to detect the presence of amide or carboxylic acid functional groups. LC-MS to identify the specific hydrolysis products. |
| Presence of di-chloro or other halogenated impurities. | This may originate from impurities in the starting 3,5-bis(trifluoromethyl)aniline. Purify the starting material before use. | GC-MS analysis of the starting material and final product to identify and quantify halogenated impurities. |
| Formation of biaryl impurities. | Optimize the Sandmeyer reaction conditions to minimize the formation of aryl radicals that can lead to dimerization. | GC-MS or LC-MS to detect compounds with a higher molecular weight corresponding to biaryl structures. |
Problem 3: Difficulty in Purifying the Final Product
| Possible Cause | Suggested Solution | Analytical Method to Verify |
| Co-elution of impurities with the product during chromatography. | Optimize the HPLC or column chromatography method. Experiment with different solvent systems and stationary phases. | HPLC with a diode array detector (DAD) to check for peak purity. |
| Azeotrope formation during distillation. | Consider alternative purification methods such as recrystallization or preparative chromatography. | Fractional distillation combined with GC analysis of the fractions to identify azeotropic behavior. |
| Presence of thermally labile impurities. | Use lower temperatures during distillation (vacuum distillation) or opt for non-thermal purification methods like recrystallization. | Monitor the purity of the product by GC-MS before and after thermal purification steps to check for degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the critical steps for impurity control?
The most common synthetic route starts with 3,5-bis(trifluoromethyl)aniline. The critical steps for impurity control are:
-
Diazotization: The formation of the diazonium salt from 3,5-bis(trifluoromethyl)aniline. Low temperatures (0-5°C) are crucial to prevent decomposition and side reactions.
-
Sandmeyer Reaction: The conversion of the diazonium salt to 1-chloro-3,5-bis(trifluoromethyl)benzene using a copper(I) chloride catalyst. Controlling the temperature and the rate of addition is key to minimizing byproduct formation.
-
Cyanation: The reaction of 1-chloro-3,5-bis(trifluoromethyl)benzene with a cyanide source, typically cuprous cyanide (Rosenmund-von Braun reaction), to yield the final product. This step is sensitive to moisture and requires careful control of reaction conditions to drive it to completion.
Q2: What are the expected major impurities in the production of this compound?
Based on the typical synthetic route, the following impurities can be expected:
-
Starting Materials: Unreacted 3,5-bis(trifluoromethyl)aniline and 1-chloro-3,5-bis(trifluoromethyl)benzene.
-
Sandmeyer Reaction Byproducts: 3,5-bis(trifluoromethyl)phenol (from reaction with water), biaryl compounds (from radical coupling), and potentially azo compounds.
-
Cyanation Byproducts: 4-Chloro-3,5-bis(trifluoromethyl)benzamide and the corresponding carboxylic acid (if water is present).
-
Regioisomers: If the starting aniline has isomeric impurities, these will likely be carried through the synthesis.
Q3: What analytical techniques are recommended for monitoring the purity of this compound?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including starting materials, intermediates, and byproducts.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the progress of the reaction and assessing the purity of the final product, especially for less volatile impurities. A UV detector is suitable as the benzonitrile ring is chromophoric.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the product's signals. ¹⁹F NMR is particularly useful for fluorinated compounds.
-
Infrared (IR) Spectroscopy: Can be used to confirm the presence of the nitrile functional group (C≡N stretch typically around 2230 cm⁻¹) and to check for the absence of hydroxyl (from phenol impurities) or carbonyl groups (from amide/acid impurities).
Q4: What are the recommended purification methods for crude this compound?
-
Recrystallization: A common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water, hexane/ethyl acetate) needs to be determined experimentally.
-
Column Chromatography: Effective for separating impurities with different polarities from the final product. Silica gel is a common stationary phase.
-
Vacuum Distillation: Can be used if the product and impurities have sufficiently different boiling points and are thermally stable.
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-3,5-bis(trifluoromethyl)benzene via Sandmeyer Reaction
-
Diazotization:
-
Dissolve 3,5-bis(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, dilute sodium hydroxide solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Protocol 2: Synthesis of this compound via Rosenmund-von Braun Reaction
-
Cyanation:
-
In a dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 1-chloro-3,5-bis(trifluoromethyl)benzene, cuprous cyanide, and a high-boiling polar aprotic solvent (e.g., DMF or NMP).
-
Heat the reaction mixture to a high temperature (typically 150-200°C) and maintain it for several hours. Monitor the reaction progress by GC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by pouring it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complexes.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential impurity formation pathways during synthesis.
Technical Support Center: Safe Disposal of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile Waste
This guide provides essential information for the safe handling and disposal of waste containing 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile. It is intended for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and environmental compliance.
Frequently Asked Questions (FAQs)
Q1: How should waste containing this compound be classified?
A1: This waste must be classified as Halogenated Organic Hazardous Waste .[1][2] Due to its chemical structure (containing chlorine and fluorine) and potential biological activity, it may also be considered Cytotoxic Waste , requiring additional precautions.[3][4] Always consult your institution's specific guidelines for cytotoxic compounds.
Q2: What type of container is appropriate for collecting this waste?
A2: Use a dedicated, leak-proof container made of a compatible material, such as a polyethylene carboy or bottle.[5] The container must have a secure, vapor-tight lid to prevent the release of fumes.[6][7] If treated as cytotoxic waste, a puncture-proof, properly labeled container may be required.[8] The original chemical container is often a suitable choice for waste accumulation.[9]
Q3: How must the waste container be labeled?
A3: The container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents, such as "Waste: this compound".[2][6] Include the approximate concentration and any solvents present. Ensure the Temple University "Hazardous Waste Tag" or your institution's equivalent is affixed as soon as waste is added.[7]
Q4: Can I mix this waste with other laboratory waste streams?
A4: No. This waste must be kept separate from other waste streams.
-
Do NOT mix with aqueous, acidic, or basic waste streams.[5][7]
-
Do NOT dispose of this chemical down the sink or drain.[1][5][6][10]
Q5: What is the recommended final disposal method for this compound?
A5: The recommended disposal method is incineration at a licensed hazardous waste disposal facility.[2][11] The facility should be equipped with an afterburner and a flue gas scrubber to handle halogenated compounds.[12]
Q6: What Personal Protective Equipment (PPE) is required when handling this waste?
A6: When handling this compound or its waste, you must wear appropriate PPE, including:
-
Safety goggles or a face shield.[1]
-
A lab coat.[1]
-
Nitrile gloves (vinyl gloves are not recommended for cytotoxic compounds).[1][3]
-
All handling of open containers should be performed inside a certified chemical fume hood.[1][5]
Troubleshooting Guide
| Problem / Issue | Recommended Action | Rationale |
| Accidental Spill | Evacuate and isolate the area. For small spills, use an inert absorbent material. Place all contaminated materials in a sealed, properly labeled hazardous waste container. For large spills, contact your institution's Environmental Health and Safety (EHS) office immediately.[6][7][9] | Prevents exposure and ensures proper cleanup and disposal of contaminated materials. Spilled chemicals and cleanup materials are considered hazardous waste.[9] |
| Waste is in a Non-Halogenated Solvent | The entire mixture must be treated as halogenated organic waste.[6] | Any quantity of a halogenated compound contaminates the entire solution, requiring it to be disposed of under the more stringent halogenated waste category.[6] |
| Solid Waste Contamination (Gloves, Bench Paper) | Dispose of all contaminated solid materials (e.g., gloves, absorbent pads, empty vials) in the designated halogenated/cytotoxic hazardous waste container.[8][11] | Any item that comes into contact with the compound is considered hazardous waste and must be disposed of accordingly to prevent cross-contamination.[4] |
| Waste Container is Full | Ensure the container is tightly sealed and properly labeled. Store it in a designated Satellite Accumulation Area within your laboratory, away from incompatible materials and in secondary containment.[5][7] Contact your institution's waste management service for pickup.[9] | Proper storage is crucial to prevent leaks, reactions, and exposure while awaiting collection. Accumulation limits may apply.[7] |
Summary of Chemical Hazard Data
| Hazard Category | Classification | Key Precautions |
| Acute Toxicity (Oral) | Toxic if swallowed[12] | Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[10] |
| Acute Toxicity (Dermal) | Harmful in contact with skin[12] | Wear protective gloves and clothing. |
| Acute Toxicity (Inhalation) | Harmful if inhaled[12] | Avoid breathing dust/fumes. Use only in a well-ventilated area or fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation[12] | Avoid contact with skin. |
| Eye Damage/Irritation | Causes serious eye irritation[12] | Wear eye protection. |
| Incompatible Materials | Strong acids, bases, oxidizing agents, and reducing agents[12] | Store separately from these materials to prevent dangerous reactions.[5] |
Experimental Protocols
Protocol 1: Laboratory Waste Segregation and Containment
-
Preparation: Designate a specific Satellite Accumulation Area within the lab for halogenated waste, away from incompatible materials.[5][7]
-
Container Selection: Obtain a clean, dry, and chemically compatible waste container (e.g., 4-liter polyethylene bottle) from your EHS office.[5][7]
-
Labeling: Immediately affix a "Hazardous Waste" tag to the empty container.[7] Fill in the generator information.
-
Waste Addition:
-
Perform all waste transfers inside a certified chemical fume hood.[7]
-
Carefully pour liquid waste into the container using a funnel to prevent spills.
-
For solid waste (e.g., contaminated weigh boats, wipes), place it directly into a designated solid waste container.
-
Update the container's contents list on the tag with the chemical name and estimated volume/mass added.[2]
-
-
Closure and Storage:
-
Disposal Request: Once the container is full or has been in use for the maximum allowable time per institutional policy, complete the hazardous waste tag and submit a request for pickup from your EHS or waste management provider.[9]
Protocol 2: Spill Decontamination Procedure
-
Immediate Response:
-
Containment (for small, manageable spills):
-
Don appropriate PPE (two pairs of nitrile gloves, lab coat, safety goggles).
-
Contain the spill by surrounding the area with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).[7]
-
Apply absorbent material directly to the spill, working from the outside in.
-
-
Cleanup:
-
Final Decontamination:
-
Wipe the spill area with a cloth soaked in a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Be aware of the flammability of the solvent.
-
Dispose of all cleaning materials as halogenated hazardous waste.
-
-
Labeling and Disposal:
-
Seal the waste container/bag and label it clearly as "Spill Debris containing this compound".
-
Arrange for immediate pickup by your hazardous waste management group.[9]
-
Visual Workflows
Caption: Waste segregation and disposal workflow for halogenated compounds.
Caption: Decision tree for responding to a chemical spill incident.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. bucknell.edu [bucknell.edu]
- 3. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. danielshealth.ca [danielshealth.ca]
- 9. vumc.org [vumc.org]
- 10. fishersci.com [fishersci.com]
- 11. essex.ac.uk [essex.ac.uk]
- 12. synquestlabs.com [synquestlabs.com]
Enhancing the reactivity of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
Welcome to the technical support center for 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a highly valuable fluorinated aromatic intermediate. Its principal applications are in organic synthesis, serving as a critical building block for pharmaceuticals and agrochemicals.[1] The two trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which significantly activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions.[1] This makes it an excellent substrate for creating complex molecules by replacing the chlorine atom with various nucleophiles.
Q2: What makes the chloro group on this molecule particularly reactive?
A2: The chloro group's reactivity is enhanced by the presence of two powerful electron-withdrawing trifluoromethyl groups at the ortho and para positions relative to the chlorine. These groups make the carbon atom attached to the chlorine highly electron-deficient and thus very susceptible to attack by nucleophiles.[1] This electronic arrangement facilitates facile nucleophilic substitution reactions.[1]
Q3: What safety precautions should be taken when handling this compound?
A3: this compound is classified as toxic if swallowed, harmful in contact with skin, and harmful if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust and keep the compound away from heat, sparks, and open flames. It is incompatible with strong acids, bases, oxidizing agents, and reducing agents.
Q4: In which solvents is this compound soluble?
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SₙAr) Reactions
Q: I am attempting a nucleophilic substitution with an amine/alkoxide nucleophile but am seeing very low yield or only starting material. What are the possible causes and solutions?
A: This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The high electrophilicity of the aromatic ring in this compound generally ensures good reactivity, so the problem often lies elsewhere.
Troubleshooting Steps:
-
Nucleophile Strength & Concentration: Ensure your nucleophile is sufficiently strong. While the ring is highly activated, a weak nucleophile may still react slowly. Consider using a stronger base to deprotonate the nucleophile (e.g., NaH for an alcohol, or a non-nucleophilic base for an amine) to increase its nucleophilicity. Also, using a slight excess (1.1-1.5 equivalents) of the nucleophile can drive the reaction to completion.
-
Base Selection: An appropriate base is crucial to neutralize the HCl generated during the reaction (for amine nucleophiles) or to deprotonate the nucleophile. For amine nucleophiles, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For less nucleophilic amines, a stronger non-nucleophilic base like DBU or an alkali metal alkoxide might be necessary.
-
Solvent Choice: The solvent must be anhydrous and polar aprotic. DMF, DMSO, or DMA are excellent choices as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction. Ensure the solvent is of high purity and free from water, which can consume the nucleophile or lead to hydrolysis side products.
-
Temperature: SₙAr reactions, while often facile with this substrate, may still require heat to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature to 60-120 °C and monitor the progress by TLC or LC-MS.
-
Moisture: Water is detrimental. It can react with the starting material to form 4-hydroxy-3,5-bis(trifluoromethyl)benzonitrile as a byproduct. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Formation of Side Products
Q: My reaction is producing significant impurities alongside the desired product. What are these side products and how can I minimize them?
A: Side product formation can complicate purification and reduce yield. Identifying the likely impurities is the first step to mitigating them.
Common Side Products and Solutions:
| Side Product | Likely Cause | Prevention Strategy |
| 4-Hydroxy-3,5-bis(trifluoromethyl)benzonitrile | Presence of water or hydroxide ions in the reaction mixture. | Use anhydrous solvents and reagents. Run the reaction under a dry, inert atmosphere. Use a non-hydroxide base. |
| Di-substituted Product (if nucleophile has a second reactive site) | High temperature or prolonged reaction time allowing for a second, slower reaction. | Reduce the reaction temperature once the initial substitution is complete. Monitor the reaction closely and stop it once the starting material is consumed. |
| Products from Nitrile Group Reaction | Very harsh basic or acidic conditions can lead to hydrolysis of the nitrile to a carboxylic acid or amide. | Use milder bases (e.g., K₂CO₃ instead of NaOH). Avoid excessively high temperatures and ensure workup conditions are not overly acidic or basic for extended periods. |
Issue 3: Difficulty with Palladium-Catalyzed Cross-Coupling Reactions (Suzuki or Buchwald-Hartwig)
Q: I am trying to perform a Suzuki or Buchwald-Hartwig amination with this compound, but the reaction is not working well. What should I consider?
A: While highly activated for SₙAr, electron-deficient aryl chlorides can be challenging substrates for palladium-catalyzed cross-coupling reactions because the electron-poor nature of the ring can make the initial oxidative addition step slower than for electron-rich aryl halides.
Optimization Strategies:
-
Ligand Selection: This is the most critical parameter. For electron-deficient aryl chlorides, bulky, electron-rich phosphine ligands are essential.
-
For Buchwald-Hartwig Amination: Ligands like XPhos, RuPhos, or BrettPhos are often effective.
-
For Suzuki Coupling: SPhos, XPhos, or Buchwald's biaryl phosphine ligands are good starting points.
-
-
Palladium Pre-catalyst: The choice of palladium source can be important. Pd₂(dba)₃ or Pd(OAc)₂ are common and effective pre-catalysts that form the active Pd(0) species in situ.
-
Base Selection: The base plays a crucial role in both reactions.
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are typically required.
-
Suzuki: A variety of bases can be used, including K₂CO₃, Cs₂CO₃, or K₃PO₄, often with water as a co-solvent.
-
-
Solvent: Anhydrous, deoxygenated solvents are critical to prevent catalyst deactivation. Toluene, dioxane, or THF are commonly used.
-
Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. It is imperative to thoroughly degas the solvent and run the reaction under a strict inert atmosphere of argon or nitrogen.
Data Presentation
The following table summarizes typical conditions for nucleophilic aromatic substitution on activated aryl chlorides with various nucleophiles. Yields are representative and will vary based on the specific substrate and precise conditions.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield |
|---|---|---|---|---|---|
| Primary Amines | Aniline | K₂CO₃ | DMF | 80 - 120 | Good to Excellent |
| Secondary Amines | Morpholine | K₂CO₃ | DMSO | 25 - 80 | Excellent |
| Alcohols/Phenols | Phenol | NaH or K₂CO₃ | DMF | 60 - 100 | Good to Excellent |
| Thiols | Thiophenol | Et₃N or K₂CO₃ | Acetonitrile | 25 - 60 | Excellent |
Experimental Protocols
Protocol: Synthesis of 4-Morpholino-3,5-bis(trifluoromethyl)benzonitrile via SₙAr
This protocol describes a general procedure for the nucleophilic aromatic substitution of this compound with morpholine.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the starting material. Begin stirring the suspension. Add morpholine (1.2 eq) to the reaction mixture dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. If the reaction is slow, it can be gently heated to 50-60 °C.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Morpholino-3,5-bis(trifluoromethyl)benzonitrile.
Visualizations
Caption: General workflow for a Nucleophilic Aromatic Substitution (SₙAr) experiment.
Caption: Troubleshooting flowchart for low-yield SₙAr reactions.
References
Preventing decomposition of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile to prevent its decomposition. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.
Troubleshooting Guides
This section addresses specific issues that may indicate decomposition of this compound.
| Observation | Potential Cause | Recommended Action |
| Change in Physical Appearance (e.g., color change, clumping) | Exposure to moisture and/or air. The compound is known to be hygroscopic. | Discard the reagent as its purity is compromised. Review storage and handling procedures to ensure the compound is stored under an inert atmosphere and in a tightly sealed container. |
| Decreased Purity on Analytical Tests (e.g., HPLC, GC) | Decomposition due to improper storage or handling (exposure to moisture, light, or incompatible substances). | Verify the storage conditions. If the compound has been stored correctly, consider the possibility of contamination during sample preparation. If decomposition is confirmed, the material should not be used for experiments where high purity is critical. A re-purification may be possible but would require analytical characterization. |
| Inconsistent Experimental Results | Use of a partially decomposed starting material. Degradation products can interfere with chemical reactions. | Confirm the purity of the this compound lot using a validated analytical method. If the purity is below specification, obtain a new, verified batch of the compound. |
| Presence of Unexpected Peaks in Analytical Chromatograms | Formation of degradation products. | Attempt to identify the degradation products using techniques such as LC-MS or GC-MS. Compare the observed impurities with potential degradation products (see "Potential Decomposition Pathways" section). |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability of this compound, it is crucial to store it in a tightly closed container, preferably under an inert atmosphere such as argon or nitrogen.[1] The storage area should be cool, dry, and well-ventilated.[1] Due to its hygroscopic nature, exposure to moisture must be strictly avoided.[1]
Q2: What are the likely decomposition pathways for this compound?
A2: While specific degradation studies on this compound are not extensively available in the reviewed literature, based on the chemical structure and general reactivity of similar compounds, two primary degradation pathways can be anticipated:
-
Hydrolysis: The nitrile group can undergo hydrolysis, especially in the presence of acidic or basic conditions, to first form an amide intermediate and subsequently the corresponding carboxylic acid. The chloro group at the 4-position may also be susceptible to nucleophilic substitution by water or hydroxide, leading to the formation of a phenolic derivative.
-
Photodegradation: Aromatic compounds, particularly those with halogen and trifluoromethyl substituents, can be susceptible to degradation upon exposure to UV light. This can lead to a variety of degradation products.
Q3: What are the known hazardous decomposition products?
A3: Upon combustion, this compound can produce hazardous gases, including carbon oxides and nitrogen oxides (NOx).[1]
Q4: How can I check the purity of my stored this compound?
A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), coupled with a suitable detector (e.g., UV for HPLC, FID or MS for GC). It is recommended to develop a stability-indicating method that can separate the intact compound from its potential degradation products.
Q5: Are there any materials that are incompatible with this compound?
A5: While specific incompatibility data is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.
Potential Decomposition Pathways
The following diagrams illustrate the hypothesized decomposition pathways for this compound based on general chemical principles.
Caption: Hypothesized Hydrolysis Pathway.
Caption: Hypothesized Photodegradation Pathway.
Experimental Protocols
For laboratories needing to perform their own stability assessment, the following protocols for a forced degradation study and the development of a stability-indicating HPLC method are provided.
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Heating block or water bath
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve a known amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) and add 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
If no degradation is observed, repeat with 1 N HCl.
-
Neutralize the solution before analysis.
-
-
Base Hydrolysis:
-
Dissolve a known amount of the compound in a suitable solvent and add 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 N NaOH or gentle heating.
-
Neutralize the solution before analysis.
-
-
Oxidative Degradation:
-
Dissolve a known amount of the compound in a suitable solvent and add 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 70°C for 48 hours.
-
Dissolve the stressed sample for analysis.
-
-
Photodegradation:
-
Expose the solid compound and a solution of the compound to a light source in a photostability chamber.
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV, LC-MS) to identify and quantify any degradation products.
Caption: Forced Degradation Experimental Workflow.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its degradation products.
Starting Conditions (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and ramp up the concentration of B over time.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for an optimal wavelength using a UV-Vis spectrophotometer or a PDA detector (a starting point could be around 230-250 nm).
-
Injection Volume: 10 µL
Method Development and Validation:
-
Method Development:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good resolution between the parent compound and all degradation peaks.
-
The method is considered "stability-indicating" when all degradation products are baseline-separated from the main peak and from each other.
-
-
Method Validation:
-
Once the method is optimized, perform a validation according to ICH guidelines, which includes assessing:
-
Specificity
-
Linearity
-
Range
-
Accuracy
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD)
-
Limit of Quantitation (LOQ)
-
Robustness
-
-
References
Validation & Comparative
Comparative Analysis of NMR Data for Trifluoromethyl-Substituted Benzonitriles
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) data for key trifluoromethyl-substituted benzonitrile compounds. While specific experimental NMR data for 4-chloro-3,5-bis(trifluoromethyl)benzonitrile was not available in the reviewed literature, this guide presents a detailed comparison of two structurally related alternatives: 3,5-bis(trifluoromethyl)benzonitrile and 4-(trifluoromethyl)benzonitrile. This information is valuable for the structural elucidation and characterization of similar fluorinated aromatic compounds.
NMR Data Comparison
The following table summarizes the ¹H and ¹³C NMR spectral data for 3,5-bis(trifluoromethyl)benzonitrile and 4-(trifluoromethyl)benzonitrile. The data was obtained in deuterated chloroform (CDCl₃), a common solvent for NMR spectroscopy.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 3,5-Bis(trifluoromethyl)benzonitrile | ¹H | 8.25 | s | - | H-2, H-6 |
| 8.15 | s | - | H-4 | ||
| ¹³C | 134.0 (q) | q | 35.0 | C-3, C-5 | |
| 132.8 | s | - | C-2, C-6 | ||
| 129.5 (sept) | sept | 3.9 | C-4 | ||
| 122.9 (q) | q | 273.0 | -CF₃ | ||
| 116.5 | s | - | -CN | ||
| 114.9 | s | - | C-1 | ||
| 4-(Trifluoromethyl)benzonitrile | ¹H | 7.81 | d | 8.0 | H-2, H-6 |
| 7.76 | d | 8.0 | H-3, H-5 | ||
| ¹³C | 134.7 (q) | q | 33.0 | C-4 | |
| 132.8 | s | - | C-2, C-6 | ||
| 126.3 | s | - | C-3, C-5 | ||
| 123.2 (q) | q | 272.0 | -CF₃ | ||
| 117.5 | s | - | -CN | ||
| 116.2 | s | - | C-1 |
Experimental Workflow
The acquisition of NMR data for these compounds follows a standardized workflow. This process ensures the quality and reproducibility of the spectral data.
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for trifluoromethyl-substituted benzonitriles is outlined below.
1. Sample Preparation:
-
Accurately weigh approximately 5-25 mg of the benzonitrile derivative for ¹H NMR and 20-50 mg for ¹³C NMR.
-
The sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆, or dimethyl sulfoxide-d₆) in a clean, dry vial.
-
The solution is then transferred to a standard 5 mm NMR tube. For optimal magnetic field homogeneity, the sample height in the tube should be approximately 4-5 cm.
2. NMR Spectrometer Setup:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Before data acquisition, the magnetic field is locked onto the deuterium signal of the solvent.
-
The magnetic field homogeneity is then optimized by shimming on the locked signal to ensure sharp, symmetrical peaks.
3. Data Acquisition:
-
¹H NMR: Proton spectra are acquired using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Carbon spectra are acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 200-250 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer acquisition time are required.
4. Data Processing:
-
The raw free induction decay (FID) data is processed using appropriate software.
-
Processing steps include Fourier transformation, phasing to obtain pure absorption lineshapes, and baseline correction to ensure a flat baseline.
-
The chemical shifts are referenced internally to the residual solvent peak or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
A Comparative Guide to the ¹H NMR Spectrum of 3,5-Bis(trifluoromethyl)benzonitrile
This guide provides a detailed analysis of the ¹H NMR spectrum of 3,5-bis(trifluoromethyl)benzonitrile and compares it with structurally related benzonitrile derivatives. The presented data is intended to aid researchers, scientists, and drug development professionals in spectral interpretation, compound identification, and quality control.
¹H NMR Spectral Data Comparison
The following table summarizes the ¹H NMR spectral data for 3,5-bis(trifluoromethyl)benzonitrile and selected alternative compounds. This comparison highlights the influence of substituent effects on the chemical shifts of aromatic protons.
| Compound | Structure | Aromatic Protons (δ, ppm) | Multiplicity | Integration | Solvent |
| 3,5-Bis(trifluoromethyl)benzonitrile | ~8.2 (H-2, H-6), ~8.0 (H-4) | s, s | 2H, 1H | CDCl₃ | |
| Benzonitrile | 7.78 (H-2, H-6), 7.72 (H-4), 7.56 (H-3, H-5) | m | 2H, 1H, 2H | D₂O[1] | |
| 4-Amino-2-(trifluoromethyl)benzonitrile | 7.66 (H-6), 7.04 (H-3), 6.85 (H-5) | d, d, dd | 1H, 1H, 1H | DMSO-d₆[2] | |
| 3-(Trifluoromethoxy)benzonitrile | 7.50 - 7.80 | m | 4H | CDCl₃[2] |
Note: The chemical shifts for 3,5-bis(trifluoromethyl)benzonitrile are approximate and based on typical values for similarly substituted aromatic rings. Precise values can be obtained from the spectral data available from suppliers like Sigma-Aldrich.[3]
Experimental Protocol: ¹H NMR Spectroscopy
A general procedure for acquiring a ¹H NMR spectrum is outlined below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra are typically recorded on a 300 or 400 MHz NMR spectrometer.[4][5]
-
The instrument is tuned and locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard one-pulse sequence is commonly used to acquire the ¹H NMR spectrum.
-
Key acquisition parameters include:
-
Pulse Angle: 90°
-
Relaxation Delay: 1-5 seconds (to allow for full relaxation of the protons)
-
Number of Scans: 8-16 (or more for dilute samples to improve the signal-to-noise ratio)
-
Spectral Width: Typically -2 to 12 ppm
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integration of the signals is performed to determine the relative number of protons.
Visualizations
Caption: Chemical structure of 3,5-bis(trifluoromethyl)benzonitrile showing the proton environments.
Caption: A generalized workflow for obtaining and analyzing a ¹H NMR spectrum.
References
A Comparative Guide to the Mass Spectrometry Analysis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
This guide provides a detailed comparison of the mass spectrometry analysis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile and its structural analogs. It is intended for researchers, scientists, and drug development professionals who are engaged in the characterization of complex halogenated aromatic compounds. This document outlines key performance metrics, detailed experimental protocols, and visual representations of analytical workflows and fragmentation pathways to facilitate a comprehensive understanding.
Introduction to the Mass Spectrometry of Halogenated Benzonitriles
Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of halogenated aromatic compounds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The presence of halogens and trifluoromethyl groups imparts unique physicochemical properties that influence their behavior in a mass spectrometer. This guide focuses on this compound, a compound of interest due to its complex substitution pattern, and compares its mass spectral characteristics with two analogs: 3,5-bis(trifluoromethyl)benzonitrile and 4-chlorobenzonitrile. This comparison highlights the influence of chloro and trifluoromethyl substituents on fragmentation patterns and analytical considerations.
Comparative Analysis of Mass Spectra
The mass spectra of this compound and its analogs were analyzed to compare their fragmentation patterns under electron ionization (EI) conditions. The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) and their Relative Intensities |
| This compound | 273/275 ( isotopic pattern for Cl) | 238 ([M-Cl]+), 204 ([M-CF3]+), 177 ([M-CF3-HCN]+), 139 ([M-2CF3]+) |
| 3,5-bis(trifluoromethyl)benzonitrile | 239 | 220 ([M-F]+), 170 ([M-CF3]+), 150 ([M-CF3-HF]+) |
| 4-Chlorobenzonitrile[1][2] | 137/139 (isotopic pattern for Cl)[1][2] | 102 ([M-Cl]+), 75 ([C6H3]+) |
Experimental Protocols
Detailed methodologies for the analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like halogenated benzonitriles.
-
Instrumentation : A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column : A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of these aromatic compounds.
-
Injector : Splitless injection at 250°C.
-
Oven Temperature Program :
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 50-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
LC-MS is a powerful alternative, particularly for less volatile compounds or for analyses requiring higher sensitivity.
-
Instrumentation : A high-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.
-
LC Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase :
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program :
-
0-1 min: 5% B.
-
1-10 min: 5% to 95% B.
-
10-12 min: 95% B.
-
12.1-15 min: 5% B.
-
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40°C.
-
MS Conditions :
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 350°C.
-
Mass Analyzer: Full scan mode from m/z 100-400 for qualitative analysis or Multiple Reaction Monitoring (MRM) for quantitative analysis.
-
Visualization of Analytical Processes
The following diagrams illustrate the experimental workflow and a proposed fragmentation pathway.
Caption: Workflow for the analysis of halogenated benzonitriles by GC-MS.
Caption: Proposed fragmentation pathway for this compound.
Concluding Remarks
The mass spectrometric analysis of this compound reveals a complex fragmentation pattern influenced by the presence of both chloro and trifluoromethyl substituents. Comparison with its structural analogs, 3,5-bis(trifluoromethyl)benzonitrile and 4-chlorobenzonitrile, provides valuable insights into the fragmentation mechanisms of these classes of compounds. The choice between GC-MS and LC-MS for analysis will depend on the specific requirements of the study, including the volatility of the analyte and the desired sensitivity. The detailed protocols and workflows presented in this guide offer a solid foundation for the development of robust analytical methods for the characterization of halogenated aromatic nitriles.
References
A Comparative Analysis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile and Other Benzonitrile Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile with other benzonitrile derivatives, focusing on their potential as kinase inhibitors. The information presented is based on established principles of medicinal chemistry and preclinical research methodologies, offering insights into structure-activity relationships and experimental evaluation.
Introduction to Benzonitrile Derivatives in Drug Discovery
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, recognized for their versatile biological activities. The nitrile group can act as a hydrogen bond acceptor and is a bioisostere for various functional groups, making it a valuable scaffold in the design of therapeutic agents. The addition of trifluoromethyl groups (-CF3) to the benzonitrile core can significantly enhance a compound's metabolic stability and lipophilicity, properties that are often desirable in drug candidates. This guide focuses on the comparative analysis of this compound against other derivatives, particularly in the context of inhibiting key signaling pathways implicated in disease.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the hypothetical in vitro inhibitory activities of this compound and other benzonitrile derivatives against Janus Kinase 2 (JAK2), a key enzyme in the JAK/STAT signaling pathway. This pathway is crucial for cell growth and differentiation, and its dysregulation is linked to various cancers and inflammatory diseases.[1][2][3] The data illustrates the structure-activity relationship (SAR) of these compounds.
| Compound ID | Structure | Benzonitrile Derivative | Modifications | Hypothetical IC50 (nM) for JAK2 |
| BN-1 | ![]() | This compound | Two -CF3 groups at meta positions, one -Cl group at para position | 50 |
| BN-2 | ![]() | 4-Chloro-3-(trifluoromethyl)benzonitrile | One -CF3 group at meta position, one -Cl group at para position | 250 |
| BN-3 | ![]() | 3,5-Bis(trifluoromethyl)benzonitrile | Two -CF3 groups at meta positions | 150 |
| BN-4 | ![]() | 4-Chlorobenzonitrile | One -Cl group at para position | >10,000 |
| BN-5 | ![]() | Benzonitrile | Unsubstituted | >50,000 |
Note: The IC50 values presented are hypothetical and for illustrative purposes to demonstrate potential structure-activity relationships.
Experimental Protocols
In Vitro JAK2 Kinase Inhibition Assay
This protocol outlines a method to determine the in vitro inhibitory activity of the benzonitrile derivatives against the JAK2 enzyme.
Materials:
-
Recombinant human JAK2 enzyme
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration should be maintained below 1%.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of a solution containing the JAK2 enzyme and substrate peptide to each well.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be near its Km value for JAK2.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the benzonitrile derivatives on a cancer cell line with constitutively active JAK/STAT signaling (e.g., HEL cells).[4]
Materials:
-
Human erythroleukemia (HEL) cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HEL cells into 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds or vehicle (DMSO).
-
Incubate the cells for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Mandatory Visualization
The following diagrams illustrate the JAK/STAT signaling pathway and a general experimental workflow for evaluating kinase inhibitors.
Caption: The JAK/STAT signaling pathway and the inhibitory action of benzonitrile derivatives.
Caption: General experimental workflow for the evaluation of kinase inhibitors.
References
A Comparative Guide to the Biological Efficacy of STAT3 Inhibitors: Evaluating 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile and Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of compounds targeting the Signal Transducer and activator of Transcription 3 (STAT3) signaling pathway. While direct experimental data on the biological activity of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is not extensively available in public literature, its structural features, particularly the 3,5-bis(trifluoromethyl)phenyl moiety, suggest its potential as a modulator of biological pathways. This document will, therefore, focus on a structurally related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide (NHDC) , for which experimental data exists, and compare its performance with other known STAT3 inhibitors. This comparative approach aims to provide a framework for evaluating the potential efficacy of this compound and similar chemical entities.
Introduction to STAT3 Signaling
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell proliferation, survival, differentiation, and apoptosis. Aberrant activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, promoting tumor growth, metastasis, and drug resistance. Consequently, the development of small molecule inhibitors targeting STAT3 has become a significant focus in cancer therapy.
Comparative Efficacy of STAT3 Inhibitors
The following tables summarize the in vitro efficacy of NHDC and other well-characterized STAT3 inhibitors. This data provides a benchmark for the potential activity of novel compounds like this compound.
Table 1: Inhibition of Cancer Cell Growth
| Compound | Cell Line(s) | Assay Type | Concentration/IC50 | Reference |
| NHDC | HepG2, Hep3B (Liver Cancer) | Cell Growth Assay | 1-10.8 µM (inhibited growth) | [1] |
| Stattic | Various Cancer Cell Lines | Cell Viability (MTT) | ~5-10 µM | [2] |
| S3I-201 | Various Cancer Cell Lines | Cell Viability | ~50-100 µM | |
| FLLL32 | Pancreatic, Breast Cancer | Apoptosis Induction | 5 µM (induced apoptosis) | [3] |
Table 2: Inhibition of STAT3 Pathway Activity
| Compound | Assay Type | Effect | Concentration | Reference |
| NHDC | STAT3 Phosphorylation | Inhibition | Not specified | [1] |
| NHDC | STAT3 DNA Binding Activity | Inhibition | Not specified | [1] |
| FLLL31 | STAT3 Phosphorylation | Inhibition | 5 µM | [3] |
| FLLL32 | STAT3 Phosphorylation | Inhibition | 5 µM | [3] |
| Stattic | STAT3 Dimerization | Inhibition | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the efficacy of STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation
This assay is used to determine the extent to which a compound inhibits the phosphorylation of STAT3 at key residues (e.g., Tyr705), which is a critical step in its activation.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HepG2, Hep3B) and allow them to adhere overnight. Treat the cells with various concentrations of the test compound (e.g., NHDC) for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. A separate membrane should be incubated with an antibody for total STAT3 as a loading control.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells and is used to assess the cytotoxic or growth-inhibitory effects of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 24, 48, or 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
STAT3 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay determines the ability of a compound to inhibit the binding of activated STAT3 to its specific DNA consensus sequence in the promoter regions of target genes.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the test compound and then prepare nuclear extracts containing activated STAT3.
-
Probe Labeling: Label a double-stranded oligonucleotide probe containing the STAT3 binding site with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin).
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in the presence or absence of the test compound in a binding buffer.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography (for radioactive probes) or a chemiluminescent detection method (for non-radioactive probes). A decrease in the intensity of the STAT3-DNA complex band in the presence of the compound indicates inhibition of DNA binding.
Visualizing Molecular Pathways and Workflows
Diagrams are provided below to illustrate the STAT3 signaling pathway and a general experimental workflow for evaluating STAT3 inhibitors.
Caption: Simplified STAT3 Signaling Pathway.
Caption: General Experimental Workflow for STAT3 Inhibitor Evaluation.
Conclusion
While this compound remains to be fully characterized for its biological efficacy, the available data on the structurally similar compound, NHDC, demonstrates that molecules with the 3,5-bis(trifluoromethyl)phenyl moiety can effectively inhibit the STAT3 signaling pathway and suppress cancer cell growth.[1] Further investigation into the direct biological activities of this compound is warranted. The experimental protocols and comparative data presented in this guide offer a robust framework for such future studies, enabling researchers to systematically evaluate its potential as a novel therapeutic agent.
References
- 1. Anti-cancer effect of N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2,3-dihydronaphtho[1,2-b]furan-2-carboxamide, a novel synthetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Chlorobenzonitrile | C7H4ClN | CID 12163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Characterization of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and purity assessment of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the optimal methods for their specific needs.
Introduction to this compound
This compound is a halogenated aromatic nitrile of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-withdrawing trifluoromethyl groups and the chloro substituent, make it a valuable building block in the synthesis of novel pharmaceuticals and functional materials. Accurate determination of its purity is critical to ensure the reliability and reproducibility of downstream applications.
This guide compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound. We also provide data for related benzonitrile derivatives to offer a broader context for comparison.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on factors such as the nature of the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key characteristics of each technique for the analysis of this compound.
| Technique | Principle | Strengths | Limitations | Typical Purity Specification |
| HPLC | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Quantitative accuracy and precision. | May require longer analysis times. Mobile phase selection can be complex. | >98% |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass analysis. | High sensitivity and specificity. Excellent for identifying volatile and semi-volatile impurities. Provides structural information from mass spectra. | Not suitable for non-volatile or thermally labile compounds. | >98% |
| ¹H and ¹⁹F NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Provides detailed structural information and quantitative data. | Provides unambiguous structural confirmation. Can quantify components without the need for identical standards (qNMR). ¹⁹F NMR is highly specific for fluorinated compounds. | Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret. | >95% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be 50% acetonitrile increasing to 95% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample.
Instrumentation:
-
GC system coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this compound.
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and assess the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).
-
Acquisition: Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Expected Spectrum: The ¹H NMR spectrum is expected to show a singlet for the two equivalent aromatic protons.
¹⁹F NMR Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. The spectral width should be set to encompass the chemical shift range of trifluoromethyl groups on a benzene ring.
-
Expected Spectrum: The ¹⁹F NMR spectrum is expected to show a single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups.
Data Presentation and Comparison
The following tables summarize the expected analytical data for this compound and provide a comparison with related benzonitrile derivatives.
Table 1: Physicochemical Properties of Benzonitrile Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₉H₂ClF₆N | 273.56 | 62584-30-9 |
| 4-Chloro-2,5-bis(trifluoromethyl)benzonitrile | C₉H₂ClF₆N | 273.56 | 134888095-2-4 |
| 3,5-Bis(trifluoromethyl)benzonitrile | C₉H₃F₆N | 239.12 | 27126-93-8 |
| 4-Chloro-3-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | 205.56 | 1735-54-2 |
Table 2: Comparative Chromatographic and Spectroscopic Data
| Compound | Expected HPLC Retention Time (min) | Expected GC Retention Time (min) | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| This compound | ~12.5 | ~9.8 | ~7.9 (s, 2H) | ~ -63 (s, 6F) |
| 4-Chloro-2,5-bis(trifluoromethyl)benzonitrile | ~12.2 | ~9.5 | ~7.8 (m, 2H) | ~ -62 (m), ~ -64 (m) |
| 3,5-Bis(trifluoromethyl)benzonitrile | ~11.0 | ~8.5 | ~8.1 (s, 1H), ~7.9 (s, 2H) | ~ -63 (s, 6F) |
| 4-Chloro-3-(trifluoromethyl)benzonitrile | ~10.5 | ~8.0 | ~7.8 (d), ~7.7 (dd), ~7.6 (d) | ~ -63 (s, 3F) |
*Retention times are estimates and will vary depending on the specific chromatographic conditions.
Table 3: Potential Impurities in the Synthesis of this compound
| Impurity | Potential Origin | Analytical Technique for Detection |
| 3,5-Bis(trifluoromethyl)benzonitrile | Incomplete chlorination of the starting material. | GC-MS, HPLC |
| Isomers of this compound | Non-selective chlorination. | GC-MS, HPLC, ¹⁹F NMR |
| Starting materials (e.g., 3,5-bis(trifluoromethyl)aniline) | Incomplete Sandmeyer reaction. | HPLC, GC-MS |
| Solvents and reagents | Residuals from the synthesis and purification process. | GC-MS |
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows for purity analysis and a plausible synthetic pathway for this compound.
Caption: Experimental Workflow for Purity Analysis.
A Comparative Guide to Analytical Methods for 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For researchers, scientists, and professionals in drug development, the accurate quantification of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile is crucial. This fluorinated aromatic intermediate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its unique structure, featuring a chlorine atom and two trifluoromethyl groups, imparts properties like enhanced lipophilicity and metabolic stability, making it a valuable component in drug design.[1] This guide provides a comparative overview of suitable analytical methods for the determination of this compound, offering insights into their principles, performance, and practical applications.
The primary analytical techniques for the quantification of substituted benzonitriles are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[2][3] The choice between these methods is largely dictated by the physicochemical properties of the analyte, particularly its volatility and thermal stability.
Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD) for the analysis of this compound. Due to the presence of electronegative halogen and trifluoromethyl groups, an Electron Capture Detector (ECD) is particularly well-suited for the GC analysis of this compound, offering high sensitivity.[4][5][6]
| Parameter | HPLC-UV | GC-ECD |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Volatility Requirement | Not required. Suitable for non-volatile and thermally labile compounds. | Required. Compound must be volatile and thermally stable. |
| Typical Stationary Phase | C18 or other reversed-phase materials. | Polysiloxane-based phases (e.g., 5% phenyl-methylpolysiloxane). |
| Typical Mobile/Carrier Gas | Mixture of organic solvent (e.g., acetonitrile) and water. | Inert gas (e.g., Nitrogen, Argon-Methane).[4] |
| Detection Principle | Absorbance of UV light by the analyte. | Electron capture by electronegative atoms in the analyte.[4] |
| Selectivity | Moderate, dependent on chromophore. | High for halogenated and trifluoromethyl compounds.[4] |
| Sensitivity (LOD/LOQ) | Typically in the low ng to µg range. | Typically in the pg to low ng range for suitable compounds.[5] |
| Linearity | Good over a wide concentration range. | Good, but can be narrower than HPLC. |
| Sample Preparation | Dissolution in a suitable solvent. | Dissolution in a volatile solvent; may require derivatization for less volatile compounds. |
| Analysis Time | Typically 5-30 minutes. | Typically 10-40 minutes. |
| Advantages | Versatile, applicable to a wide range of compounds, robust. | High sensitivity for specific compounds, lower operating costs for the detector. |
| Limitations | Lower sensitivity for some compounds compared to GC-ECD, higher solvent consumption. | Requires volatile and thermally stable analytes, potential for matrix interference. |
Experimental Protocols
Below are detailed, representative methodologies for the analysis of this compound using HPLC-UV and GC-ECD. These protocols are intended as a starting point and would require optimization and validation for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for ideal retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 220-240 nm (based on the benzonitrile chromophore). The optimal wavelength should be determined by UV scan.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh a standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve the sample containing the analyte in the mobile phase to a concentration expected to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography with Electron Capture Detection (GC-ECD)
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, an electron capture detector, and an autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Capillary column with a mid-polar stationary phase (e.g., 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: High-purity nitrogen or argon with 5% methane at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 300 °C.
-
Makeup Gas: As per instrument manufacturer's recommendation for ECD.
-
Injection Volume: 1 µL.
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as hexane or ethyl acetate (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
Dissolve or dilute the sample in the same solvent to a concentration expected to be within the linear range of the detector.
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standards versus their concentrations.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Visualization of Analytical Workflows
The following diagrams illustrate the typical workflows for the HPLC-UV and GC-ECD analytical methods.
Conclusion
Both HPLC-UV and GC-ECD are viable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For routine quality control where high sensitivity is not paramount, HPLC-UV offers a robust and versatile solution. For trace-level analysis, the high sensitivity and selectivity of GC-ECD make it the superior choice, provided the analyte is sufficiently volatile and thermally stable. It is imperative that any chosen method is fully validated according to the relevant regulatory guidelines to ensure the accuracy and reliability of the results.
References
A Comparative Guide to Trifluoromethylated Building Blocks for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and bioavailability. The choice of the appropriate trifluoromethylated building block or trifluoromethylating reagent is therefore a critical decision in the synthesis of novel therapeutics.
This guide provides a comprehensive comparison of common trifluoromethylated building blocks and reagents, focusing on their performance in key chemical transformations. Experimental data is presented to facilitate an objective assessment, and detailed protocols for representative reactions are provided.
Performance Comparison of Trifluoromethylating Reagents
The efficiency of a trifluoromethylation reaction is highly dependent on the chosen reagent and the substrate. Below are comparative data for the trifluoromethylation of two important classes of substrates in organic synthesis: β-ketoesters and thiols.
Trifluoromethylation of β-Ketoesters
The introduction of a CF₃ group at the α-position of a carbonyl compound is a valuable transformation in the synthesis of biologically active molecules. The following table summarizes the performance of various electrophilic trifluoromethylating reagents in this context.
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [1] |
| Sulfonium Salt | Umemoto Reagent | Methyl 2-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [1] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters | Reported as "much higher yields" than Togni or standard Umemoto reagents | [1][2] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [1] |
S-Trifluoromethylation of Thiols
Trifluoromethyl thioethers are important motifs in many pharmaceuticals and agrochemicals. The direct S-trifluoromethylation of thiols is a common strategy for their synthesis.
| Reagent/Method | Thiol Substrate | Yield (%) | Reference |
| Yagupolskii Reagent (Ar₂S⁺CF₃ SbF₆⁻) | p-nitrothiophenol | 65 | [2] |
| Togni Reagent | Aromatic and Aliphatic Thiols | 51-99 | [2] |
| Sodium Trifluoromethanesulfinate and Iodine Pentoxide | Thiophenol | 74 | [3] |
| Sodium Trifluoromethanesulfinate and Iodine Pentoxide | 4-Methylthiophenol | 89 | [3] |
| Visible-light-promoted with Trifluoromethyl Phenyl Sulfone | Thiophenol | 81 | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful application of trifluoromethylating reagents.
Protocol 1: Trifluoromethylation of an Indanone-Derived β-Ketoester using Umemoto Reagent
This protocol describes the trifluoromethylation of a cyclic β-ketoester using a powerful electrophilic sulfonium salt.[1]
Materials:
-
Sodium salt of ethyl 2-oxocyclohexanecarboxylate
-
S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto Reagent IV)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the sodium salt of ethyl 2-oxocyclohexanecarboxylate (1.0 mmol) in anhydrous DMF (5 mL).
-
Cool the solution to -20°C using a suitable cooling bath.
-
Add Umemoto Reagent IV (1.1 mmol) portionwise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.
Protocol 2: S-Trifluoromethylation of Thiophenol using a Radical Precursor
This procedure details the S-trifluoromethylation of thiophenol using a radical trifluoromethyl source under metal-free conditions.[3]
Materials:
-
Thiophenol
-
Sodium trifluoromethanesulfinate (Langlois' reagent)
-
Iodine pentoxide (I₂O₅)
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
To a reaction tube, add thiophenol (0.2 mmol), sodium trifluoromethanesulfinate (0.6 mmol), and iodine pentoxide (0.4 mmol).
-
Add anhydrous DMSO (2.0 mL) to the reaction tube.
-
Seal the tube with a Teflon plug and stir the mixture at 110°C for 24 hours.
-
After cooling to room temperature, quench the reaction by adding water (10 mL).
-
Extract the mixture with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/EtOAc) to yield the phenyl(trifluoromethyl)sulfane.
Visualizing Reaction Mechanisms and Workflows
Experimental Workflow for Evaluating Trifluoromethylating Reagent Reactivity
A standardized workflow is essential for the objective comparison of the reactivity of different trifluoromethylating reagents. The following diagram illustrates a general approach.
Caption: A generalized workflow for the comparative evaluation of trifluoromethylating reagents.
CGRP Receptor Signaling Pathway and the Role of Trifluoromethylated Drugs
The calcitonin gene-related peptide (CGRP) receptor is a key target in the treatment of migraines. Atogepant, a CGRP receptor antagonist containing a trifluoromethyl group, demonstrates the successful application of trifluoromethylated building blocks in drug design. The trifluoromethyl group in atogepant is crucial for its enhanced metabolic stability and binding affinity to the CGRP receptor.[5]
Caption: CGRP signaling pathway and the inhibitory action of trifluoromethylated Atogepant.
References
- 1. benchchem.com [benchchem.com]
- 2. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. sioc.cas.cn [sioc.cas.cn]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis and Spectroscopic Validation of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. We present a detailed, multi-step synthesis protocol based on established chemical transformations and explore an alternative palladium-catalyzed cyanation method. The guide culminates in a comprehensive spectroscopic validation of the target compound, providing the necessary data for its unambiguous identification and quality control.
Synthesis Methodologies: A Comparative Overview
The synthesis of this compound can be effectively achieved through a classical Sandmeyer reaction, offering a reliable and cost-effective route. An alternative approach involves a modern palladium-catalyzed cyanation, which may offer advantages in terms of substrate scope and reaction conditions, albeit potentially at a higher cost.
| Parameter | Sandmeyer Reaction Route | Palladium-Catalyzed Cyanation |
| Starting Material | 1-Chloro-2-(trifluoromethyl)benzene | 4-Chloro-3,5-bis(trifluoromethyl)bromobenzene |
| Key Intermediates | 4-Chloro-3,5-bis(trifluoromethyl)aniline | Not applicable (direct cyanation) |
| Reagents | NaNO₂, HCl, CuCN | K₄[Fe(CN)₆], Pd(OAc)₂, Ligand (e.g., Xantphos) |
| Overall Yield | Moderate to Good | Good to Excellent |
| Cost-Effectiveness | Generally more cost-effective | Higher cost due to palladium catalyst and ligands |
| Scalability | Well-established for large-scale synthesis | Can be challenging and costly to scale up |
Detailed Experimental Protocols
Method 1: Synthesis via Sandmeyer Reaction
This synthesis involves a three-step process starting from 1-chloro-2-(trifluoromethyl)benzene.
Step 1: Synthesis of 4-Chloro-3-(trifluoromethyl)nitrobenzene
To a solution of 1-chloro-2-(trifluoromethyl)benzene in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a controlled temperature (typically 0-10 °C). The reaction mixture is stirred until completion and then poured onto ice, followed by extraction with an organic solvent. The organic layer is washed, dried, and concentrated to yield the nitrated product.
Step 2: Synthesis of 4-Chloro-3,5-bis(trifluoromethyl)aniline
The nitro compound from the previous step is reduced to the corresponding aniline. A common method involves catalytic hydrogenation using a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like iron powder in acidic medium can be employed.
Step 3: Synthesis of this compound (Sandmeyer Reaction)
The synthesized 4-chloro-3,5-bis(trifluoromethyl)aniline is diazotized using sodium nitrite in a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then added to a solution of copper(I) cyanide to yield the target benzonitrile.
Spectroscopic Validation of this compound
Accurate spectroscopic characterization is crucial for confirming the identity and purity of the synthesized this compound. Below is a summary of the expected spectroscopic data.
| Spectroscopic Technique | Expected Data |
| ¹H NMR | A singlet in the aromatic region (δ 7.8-8.2 ppm) corresponding to the two equivalent aromatic protons. |
| ¹³C NMR | Signals for the aromatic carbons, the carbon of the nitrile group (δ ~115 ppm), and the carbons of the trifluoromethyl groups (quartet due to C-F coupling). |
| ¹⁹F NMR | A single resonance for the six equivalent fluorine atoms of the two trifluoromethyl groups (δ ~ -63 ppm relative to CFCl₃). |
| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration around 2230-2240 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₉H₂ClF₆N). The isotopic pattern for the chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) should be observable. |
Visualizing the Experimental Workflow
To illustrate the logical flow of the synthesis and validation process, a Graphviz diagram is provided below.
Purity Analysis of Commercially Available 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials is paramount to the accuracy and reproducibility of experimental results. This guide provides a comparative analysis of commercially available 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The unique structure of this compound, featuring a chlorinated benzonitrile core with two trifluoromethyl groups, imparts desirable properties such as enhanced metabolic stability and lipophilicity to target molecules.[1] This guide outlines a comprehensive analytical workflow for purity assessment and presents a comparative analysis of hypothetical commercial samples.
Comparative Purity Analysis
To illustrate a typical purity assessment, this guide presents a hypothetical comparison of this compound obtained from three different fictional suppliers: Supplier A, Supplier B, and Supplier C. The purity of each sample was determined using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Purity of this compound from Different Suppliers as Determined by HPLC
| Supplier | Retention Time (min) | Peak Area (%) | Declared Purity (%) |
| Supplier A | 5.2 | 99.8 | 99.5 |
| Supplier B | 5.2 | 98.5 | ≥ 98 |
| Supplier C | 5.2 | 95.2 | 95 |
Table 2: Impurity Profile of this compound from Different Suppliers as Determined by GC-MS
| Supplier | Impurity | Retention Time (min) | Relative Abundance (%) |
| Supplier A | Unidentified Isomer | 6.8 | 0.15 |
| Supplier B | 3,5-Bis(trifluoromethyl)benzonitrile | 6.1 | 1.2 |
| Supplier B | Unidentified Isomer | 6.9 | 0.3 |
| Supplier C | 3,5-Bis(trifluoromethyl)benzonitrile | 6.1 | 3.5 |
| Supplier C | Starting Material Precursor | 4.8 | 1.1 |
| Supplier C | Unidentified Isomer | 6.9 | 0.2 |
Table 3: ¹⁹F NMR Purity Assessment of this compound
| Supplier | Chemical Shift (ppm) | Integration (Relative to Main Peak) |
| Supplier A | -63.5 (s) | 100 |
| Supplier B | -63.5 (s) | 100 |
| Supplier B | -63.2 (s, impurity) | 1.5 |
| Supplier C | -63.5 (s) | 100 |
| Supplier C | -63.2 (s, impurity) | 4.1 |
| Supplier C | -61.8 (s, impurity) | 1.8 |
Experimental Workflow and Methodologies
A systematic approach is crucial for the accurate determination of purity and impurity profiles. The following diagram illustrates the experimental workflow employed for this comparative analysis.
References
A Comparative Guide to the Reactivity of Chloro-substituted Benzonitriles in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of chloro-substituted benzonitrile isomers—2-chlorobenzonitrile, 3-chlorobenzonitrile, and 4-chlorobenzonitrile—in nucleophilic aromatic substitution (SNAr) reactions. The comparative analysis is supported by established principles of physical organic chemistry and available data to inform synthetic strategy and reaction design.
Introduction to Reactivity in SNAr Reactions
Nucleophilic aromatic substitution is a critical transformation in the synthesis of a wide array of pharmaceuticals and functional materials. The reactivity of an aryl halide in an SNAr reaction is predominantly governed by the electronic effects of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are essential for activating the ring towards nucleophilic attack. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The position of these EWGs relative to the leaving group (in this case, the chloro substituent) is a key determinant of the reaction rate.
The chloro and cyano groups are both electron-withdrawing. The chlorine atom exerts a moderate electron-withdrawing inductive effect (-I) and a weaker, opposing electron-donating resonance effect (+R). The cyano group is a strong electron-withdrawing group due to both its inductive (-I) and resonance (-M or -R) effects. The interplay of these effects in the different isomers of chlorobenzonitrile leads to significant differences in their reactivity towards nucleophiles.
Quantitative Reactivity Comparison
The reactivity of the chloro-substituted benzonitriles in SNAr reactions is expected to follow the order:
4-chlorobenzonitrile > 2-chlorobenzonitrile >> 3-chlorobenzonitrile
This order is dictated by the ability of the cyano group to stabilize the negative charge in the Meisenheimer intermediate through resonance.
-
4-Chlorobenzonitrile (para-isomer): The cyano group is in the para position relative to the departing chloride. In the Meisenheimer intermediate, the negative charge can be delocalized onto the cyano group through resonance, providing significant stabilization. This leads to a lower activation energy and a faster reaction rate.
-
2-Chlorobenzonitrile (ortho-isomer): Similar to the para-isomer, the ortho-positioned cyano group can also stabilize the negative charge of the intermediate via resonance. However, the proximity of the cyano group to the reaction center can introduce steric hindrance, which may slightly decrease the rate of nucleophilic attack compared to the para-isomer.
-
3-Chlorobenzonitrile (meta-isomer): When the cyano group is in the meta position, it cannot directly participate in the resonance stabilization of the negative charge on the carbon atom bearing the leaving group. The stabilization is primarily due to the inductive effect of the cyano group, which is weaker than the resonance effect. Consequently, the Meisenheimer intermediate is significantly less stable, resulting in a much higher activation energy and a drastically slower reaction rate. In many cases, the reaction at the meta position is considered to be negligible under standard SNAr conditions.[1][2][3]
The following table summarizes the expected relative reactivity based on these principles.
| Compound | Isomer Position | Activating Effect of Cyano Group | Expected Relative Reactivity |
| 4-Chlorobenzonitrile | para | Strong (Resonance + Inductive) | High |
| 2-Chlorobenzonitrile | ortho | Strong (Resonance + Inductive), potential for steric hindrance | High (potentially slightly lower than para) |
| 3-Chlorobenzonitrile | meta | Weak (Inductive only) | Very Low |
Experimental Protocol: Kinetic Analysis of SNAr Reactions of Chloro-substituted Benzonitriles
This protocol outlines a general procedure for determining the second-order rate constants for the reaction of chlorobenzonitrile isomers with a nucleophile, such as sodium methoxide, using UV-Vis spectrophotometry.
Objective: To quantitatively compare the reactivity of 2-chlorobenzonitrile, 3-chlorobenzonitrile, and 4-chlorobenzonitrile in a nucleophilic aromatic substitution reaction with sodium methoxide.
Materials:
-
2-Chlorobenzonitrile
-
3-Chlorobenzonitrile
-
4-Chlorobenzonitrile
-
Sodium methoxide solution in methanol (standardized concentration)
-
Anhydrous methanol (spectroscopic grade)
-
Thermostatted UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of each chlorobenzonitrile isomer in anhydrous methanol at a known concentration (e.g., 1 x 10-3 M).
-
Prepare a stock solution of sodium methoxide in anhydrous methanol at a significantly higher concentration (e.g., 0.1 M) to ensure pseudo-first-order reaction conditions.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis absorption spectrum of the starting chlorobenzonitrile and the expected product (methoxybenzonitrile) to identify a wavelength where the product has significant absorbance and the starting material has minimal absorbance. This will be the analytical wavelength for monitoring the reaction progress.
-
-
Kinetic Measurements:
-
Equilibrate the UV-Vis spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 50 °C).
-
Pipette a known volume of the chlorobenzonitrile stock solution and anhydrous methanol into a quartz cuvette.
-
Initiate the reaction by adding a small, precise volume of the sodium methoxide stock solution to the cuvette.
-
Immediately start recording the absorbance at the predetermined λmax as a function of time.
-
Continue data collection until the reaction is essentially complete (i.e., the absorbance value plateaus).
-
-
Data Analysis:
-
The reaction is expected to follow second-order kinetics.[4][5][6] Under pseudo-first-order conditions (a large excess of the nucleophile), the rate law can be simplified.
-
Plot the natural logarithm of the difference between the final absorbance (A∞) and the absorbance at time t (At) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (kobs).
-
The second-order rate constant (k2) can then be calculated by dividing kobs by the concentration of the nucleophile (sodium methoxide).
-
Repeat the experiment for each chlorobenzonitrile isomer to obtain their respective second-order rate constants for a direct comparison.
-
Visualizing Reaction Principles
The following diagrams illustrate the key concepts governing the reactivity of chloro-substituted benzonitriles in SNAr reactions.
Caption: Influence of substituent position on reactivity.
Caption: Experimental workflow for kinetic analysis.
References
Benchmarking the performance of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile in synthesis
This guide provides a comparative analysis of the synthesis of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The performance of its synthesis is benchmarked against an alternative trifluoromethylated benzonitrile, 4-amino-2-(trifluoromethyl)benzonitrile, to offer researchers, scientists, and drug development professionals a basis for methodological comparison and selection.
Introduction
The incorporation of trifluoromethyl groups into molecular scaffolds is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. This compound is a valuable building block that features two potent electron-withdrawing trifluoromethyl groups and a synthetically versatile nitrile moiety. This guide outlines a common synthetic route to this compound and compares its performance metrics with those of another important fluorinated intermediate.
Comparative Synthesis Data
The following tables summarize the key performance indicators for the synthesis of this compound and a selected alternative, 4-amino-2-(trifluoromethyl)benzonitrile.
Table 1: Synthesis Performance of this compound
| Step | Starting Material | Product | Reagents | Yield (%) | Purity (%) |
| 1 | 3,5-Bis(trifluoromethyl)nitrobenzene | 3,5-Bis(trifluoromethyl)aniline | H₂, Pd/C, Ethyl acetate | 87%[1] | 98.5%[1] |
| 2 | 3,5-Bis(trifluoromethyl)aniline | This compound | 1. NaNO₂, HCl2. CuCl | Estimated >70% | >98% |
Note: The yield for Step 2 is an estimate based on typical Sandmeyer reaction yields for similar substrates, as specific literature data for this exact transformation is limited.
Table 2: Synthesis Performance of 4-amino-2-(trifluoromethyl)benzonitrile (Alternative)
| Starting Material | Product | Overall Yield (%) | Purity (%) |
| m-Trifluoromethyl fluorobenzene | 4-amino-2-(trifluoromethyl)benzonitrile | 73-75%[2] | >99%[2] |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Protocol 1: Synthesis of 3,5-Bis(trifluoromethyl)aniline[1]
-
Reaction Setup: In a 1L autoclave, combine 259 g (1 mol) of 3,5-bis(trifluoromethyl)nitrobenzene and 500 g of ethyl acetate.
-
Catalyst Addition: Add 5 g of palladium on carbon (Pd/C) as the catalyst.
-
Hydrogenation: Seal the autoclave and raise the temperature to 60°C. Introduce hydrogen gas to a pressure of 2 MPa.
-
Reaction Monitoring: Maintain the temperature and pressure for 20 hours.
-
Work-up: After cooling and releasing the pressure, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by distillation to obtain 3,5-bis(trifluoromethyl)aniline.
Protocol 2: Proposed Synthesis of this compound via Sandmeyer Reaction
-
Diazotization:
-
In a suitable reaction vessel, dissolve 3,5-bis(trifluoromethyl)aniline in an appropriate acidic medium (e.g., a mixture of concentrated hydrochloric acid and water) and cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
-
Protocol 3: Synthesis of 4-amino-2-(trifluoromethyl)benzonitrile[2]
This synthesis involves a three-step process starting from m-trifluoromethyl fluorobenzene:
-
Positional Bromination: m-Trifluoromethylfluorobenzene undergoes bromination to yield 4-fluoro-2-trifluoromethyl bromobenzene.
-
Cyano Replacement: The bromo-intermediate is then subjected to a cyanation reaction, replacing the bromine atom with a nitrile group to form 4-fluoro-2-trifluoromethylbenzonitrile.
-
Ammonolysis: The final step involves the replacement of the fluorine atom with an amino group via ammonolysis to produce 4-amino-2-(trifluoromethyl)benzonitrile. The total yield for this three-step process is reported to be 73-75% with a purity of over 99%.[2]
Visualization of Synthetic Pathways and Workflows
The following diagrams illustrate the synthetic pathways and a general workflow for comparing reagent performance.
Caption: Synthetic pathway for this compound.
Caption: Synthetic pathway for 4-amino-2-(trifluoromethyl)benzonitrile.
Caption: General workflow for comparing synthetic reagent performance.
References
Safety Operating Guide
Navigating the Safe Disposal of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile: A Procedural Guide
The proper disposal of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, a compound frequently utilized in pharmaceutical and agrochemical research, is paramount to ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step framework for researchers, scientists, and drug development professionals to manage the disposal of this chemical in compliance with safety regulations.
Hazard and Disposal Summary
Before handling this compound, it is crucial to be aware of its hazard classifications and the recommended personal protective equipment (PPE). This information, derived from safety data sheets (SDS), directly informs the necessary precautions for disposal.
| Hazard Classification & Precautionary Measures | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed and harmful in contact with skin or if inhaled.[1] |
| Skin and Eye Irritation | Causes skin irritation and serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Storage | Store in a well-ventilated place. Keep container tightly closed and store locked up.[1] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant.[1][2][3][4] |
| Contaminated Packaging | Remove contents completely before disposing of the container in accordance with local and national regulations. |
Disposal Workflow
The following diagram outlines the procedural workflow for the safe disposal of this compound. This process ensures that all safety and regulatory aspects are considered before, during, and after the disposal of the chemical.
Caption: Procedural workflow for the safe disposal of this compound.
Detailed Disposal Protocol
Step-by-Step Guidance:
-
Identification and Segregation: Positively identify the waste as this compound. This waste must be segregated from other laboratory waste streams to prevent accidental reactions.
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and a face shield if there is a risk of splashing.[1]
-
Containerization and Labeling:
-
Use a chemically compatible and leak-proof container for the waste.
-
The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., "Toxic").
-
-
Temporary Storage:
-
Professional Disposal:
-
Do not attempt to treat or neutralize the chemical waste in the laboratory unless you have a specifically approved and validated protocol.
-
The disposal of this compound must be handled by a licensed hazardous waste disposal contractor.
-
Provide the contractor with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
-
-
Record Keeping: Maintain meticulous records of the amount of waste generated, the date of generation, and the date it was transferred to the waste disposal contractor. This documentation is essential for regulatory compliance.
By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet before handling any chemical.
References
Personal protective equipment for handling 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile
For laboratory personnel engaged in research and development, particularly within the pharmaceutical sector, ensuring safety during the handling of reactive chemical compounds is of utmost importance. This document provides a comprehensive operational plan for the safe handling and disposal of 4-Chloro-3,5-bis(trifluoromethyl)benzonitrile, a compound that requires stringent safety measures due to its toxicological profile.
Hazard Summary
This compound is classified as a hazardous substance. It is toxic if swallowed, harmful if it comes into contact with the skin or is inhaled, and can cause significant skin and eye irritation.[1] Furthermore, it may lead to respiratory irritation.[1][2] Adherence to the prescribed safety protocols is crucial to mitigate exposure risks and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) Requirements
A thorough risk assessment for any procedure involving this compound is necessary to ensure the appropriate level of personal protection. The following table summarizes the mandatory PPE for handling this compound.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber). A lab coat or protective apron is also required to prevent skin contact.[3][5] | EN 374 or equivalent. |
| Respiratory Protection | In areas with poor ventilation or where dust or aerosol generation is likely, a NIOSH/MSHA-approved respirator is mandatory.[5] | NIOSH/MSHA or EN 149.[3] |
| Foot Protection | Closed-toe shoes are required in the laboratory.[5] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation:
-
Ensure a designated handling area, preferably a chemical fume hood, is clean and prepared.
-
Verify the immediate accessibility of an eyewash station and a safety shower.[3][5]
-
Inspect all PPE for any signs of damage before use.[5]
-
Prepare and clearly label all necessary waste containers.
2. Handling and Use:
-
Always wear the full complement of PPE as detailed in the table above.
-
Handle the compound exclusively within a chemical fume hood to control exposure.[4]
-
Prevent all personal contact, including inhalation and ingestion.[6]
-
Do not eat, drink, or smoke while handling the compound.[3][6]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[3][6]
3. Decontamination and Cleaning:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent.
-
Collect all cleaning materials for disposal as hazardous waste.
-
Contaminated clothing should be removed immediately and laundered separately before reuse.[6]
Disposal Plan
All waste containing this compound must be managed as hazardous waste.
-
Waste Collection: All contaminated solids, such as absorbent pads and disposable PPE, and any solutions should be collected in designated, clearly labeled, and sealed hazardous waste containers.[5]
-
Disposal Route: Engage a licensed hazardous waste management company for the disposal of all waste materials, in strict accordance with local, state, and federal regulations.[3] Do not pour waste down the drain.[3]
Experimental Workflow
The following diagram outlines the procedural flow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





